Technical Documentation Center

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole
  • CAS: 256458-54-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Multi-Receptor Mechanism of Action of Indole-Piperazine Class Antipsychotics: The Case of Sertindole

Disclaimer: The compound "4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole" specified in the topic is a research chemical with no established and publicly documented mechanism of action. Therefore, this guide will fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole" specified in the topic is a research chemical with no established and publicly documented mechanism of action. Therefore, this guide will focus on the well-characterized, structurally related atypical antipsychotic, Sertindole , to provide an in-depth analysis of the complex pharmacology and multi-receptor mechanism of action representative of this class of CNS-active agents.

Executive Summary

Sertindole is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is not derived from simple antagonism of a single receptor but from a complex and balanced interaction with multiple neurotransmitter systems.[3][4] The core mechanism involves a potent antagonism of dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[2][5][6] This multi-receptor profile, particularly the potent 5-HT2A antagonism relative to its D2 receptor activity, is believed to underpin its "atypical" properties: efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[3][7][8] This guide elucidates this nuanced mechanism, detailing the receptor interactions, downstream signaling consequences, and the key experimental methodologies used to validate these actions.

Pharmacological Profile: A Multi-Receptor Fingerprint

The therapeutic action and side-effect profile of Sertindole are directly attributable to its binding affinity for a specific set of neuroreceptors. Unlike typical antipsychotics which primarily rely on high-affinity dopamine D2 receptor blockade, Sertindole possesses a more complex "fingerprint."[7] In vitro binding studies have quantified its high affinity for several key receptors implicated in the pathophysiology of schizophrenia.[2][6]

This balanced affinity, especially the potent 5-HT2A antagonism, is a hallmark of atypical antipsychotics.[3][9] The low affinity for histaminergic (H1) and muscarinic cholinergic receptors explains the relative lack of sedative and anticholinergic side effects commonly associated with other antipsychotic agents.[1][6]

Table 1: Receptor Binding Affinities (Ki, nmol/L) of Sertindole

Receptor Target Binding Affinity (Ki, nmol/L) Key Implication Source
Serotonin 5-HT2A 0.20 - 0.45 Mitigation of EPS, efficacy for negative symptoms [6]
Dopamine D2 0.45 - 1.4 Antipsychotic effect (positive symptoms) [6]
Serotonin 5-HT2C 0.51 Potential effects on mood, appetite, and cognition [6][10]
α1-Adrenergic 1.4 - 5.4 Orthostatic hypotension, cardiovascular effects [6][11]
Dopamine D1 Low Affinity Low propensity for certain side effects [12]
Histamine H1 Low Affinity Low sedative potential [6]

| Muscarinic (M1) | Low Affinity | Low anticholinergic side effects (e.g., dry mouth) |[6] |

Core Mechanism of Action: Beyond Simple D2 Blockade

The clinical profile of Sertindole is best understood through the synergistic and modulatory effects resulting from its interactions with multiple receptor systems, primarily the dopamine and serotonin pathways.

Serotonin-Dopamine Interplay: The Key to Atypicality

The prevailing hypothesis for the atypical action of drugs like Sertindole centers on the potent blockade of 5-HT2A receptors relative to D2 receptors.[3][13] Serotonergic neurons originating in the raphe nuclei exert a tonic inhibitory influence on dopamine release in several key brain regions, including the striatum and the prefrontal cortex.

By acting as a potent 5-HT2A antagonist, Sertindole "cuts the brakes" on dopamine release.[12] This is particularly important in the nigrostriatal dopamine pathway, which is associated with motor control. While Sertindole does block D2 receptors in this pathway, the concurrent 5-HT2A antagonism leads to a compensatory increase in dopamine release, effectively mitigating the risk of severe drug-induced parkinsonism (extrapyramidal side effects) that is common with high D2-occupancy typical antipsychotics.[6][13]

In contrast, in the mesolimbic pathway, where dopamine hyperactivity is linked to the positive symptoms of schizophrenia (e.g., hallucinations, delusions), the primary D2 antagonism is sufficient to exert a therapeutic effect.[3][7] This regional selectivity—preferentially modulating mesolimbic dopamine while sparing nigrostriatal function—is a cornerstone of its mechanism.[5][7][13]

Downstream Signaling Consequences

Sertindole's antagonism at D2, 5-HT2A, and 5-HT2C receptors prevents the endogenous ligands (dopamine and serotonin) from activating their respective G-protein coupled receptors (GPCRs).

  • D2 Receptor Blockade: D2 receptors are Gi/o-coupled. Antagonism by Sertindole prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels within the postsynaptic neuron. This dampens the excessive dopaminergic signaling characteristic of the mesolimbic pathway in psychosis.

  • 5-HT2A/2C Receptor Blockade: These receptors are Gq/11-coupled. Sertindole's antagonism blocks the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This action modulates downstream calcium signaling and protein kinase C (PKC) activity, contributing to its effects on mood and cognition.[10] Interestingly, Sertindole has been shown to act as an inverse agonist at the 5-HT2C receptor, meaning it inhibits the receptor's basal, ligand-independent activity.[10]

Sertindole_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Mesolimbic Pathway) cluster_mod Modulatory Neuron (e.g., Nigrostriatal) 5HT_Neuron Serotonergic Neuron Serotonin Serotonin 5HT_Neuron->Serotonin Releases DA_Neuron Dopaminergic Neuron DA_Release Dopamine Release DA_Neuron->DA_Release Dopamine Dopamine DA_Neuron->Dopamine Releases D2R Dopamine D2 Receptor (Gi/o) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces Response Reduced Dopaminergic Signaling cAMP->Response 5HT2AR Serotonin 5-HT2A Receptor (Gq) 5HT2AR->DA_Neuron Inhibits Dopamine Release Sertindole Sertindole Sertindole->D2R Blocks Sertindole->5HT2AR Blocks Dopamine->D2R Activates Serotonin->5HT2AR Activates

Caption: Sertindole's dual antagonism of D2 and 5-HT2A receptors.

Role of α1-Adrenergic Receptor Antagonism

Sertindole's affinity for α1-adrenergic receptors also contributes to its overall clinical profile.[3][11] Blockade of these receptors in the central nervous system may contribute to its antipsychotic and sedative effects. However, antagonism of α1-adrenergic receptors in the peripheral vasculature is responsible for side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness, which are most prominent during the initial dose titration phase.[3][9]

Experimental Elucidation of Mechanism: Radioligand Binding Assay

The foundation of understanding Sertindole's mechanism lies in quantifying its interaction with its molecular targets. The competitive radioligand binding assay is a gold-standard technique used to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound (like Sertindole) for a specific receptor.[14][15]

Principle

This assay measures the ability of an unlabeled "cold" test compound (the competitor, Sertindole) to displace a "hot," radioactively labeled ligand from a receptor preparation.[16] The receptor source is typically a cell membrane preparation from cells engineered to express a high density of the target receptor (e.g., D2 or 5-HT2A). By using a fixed concentration of the radioligand and increasing concentrations of the test compound, a competition curve is generated, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[17]

Step-by-Step Protocol: Competitive Binding Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the receptor (e.g., Tris-HCl with physiological salts).

    • Receptor Membranes: Thaw frozen aliquots of cell membranes expressing the target receptor (e.g., CHO cells expressing human D2 receptors) on ice. Homogenize and dilute to the desired final concentration in assay buffer.

    • Radioligand: Prepare a working solution of a high-affinity radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its known dissociation constant (Kd).

    • Test Compound (Sertindole): Prepare a serial dilution series of Sertindole in assay buffer, typically spanning several orders of magnitude (e.g., from 10 pM to 10 µM).

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Haloperidol for D2) to define maximum displacement.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, radioligand solution, and receptor membranes.

    • NSB Wells: Add NSB control solution, radioligand solution, and receptor membranes.

    • Competition Wells: Add each concentration of the Sertindole serial dilution, radioligand solution, and receptor membranes.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes).[16]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity in each vial using a liquid scintillation counter. The output is typically in Counts Per Minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the logarithm of the Sertindole concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Reagent Preparation (Membranes, Radioligand, Sertindole) B 2. Assay Plate Setup (Total, NSB, Competition Wells) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Rapid Filtration (Separate Bound/Free Ligand) C->D E 5. Scintillation Counting (Quantify Bound Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F G Result: Binding Affinity (Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of Sertindole is a paradigm of modern psychopharmacology, demonstrating that therapeutic efficacy in complex disorders like schizophrenia arises from a precisely balanced, multi-receptor engagement rather than a single, high-potency interaction. Its profile as a potent serotonin 5-HT2A/2C, dopamine D2, and α1-adrenergic antagonist provides a clear rationale for its clinical effectiveness in treating both positive and negative symptoms while minimizing the motor side effects that plagued earlier antipsychotic therapies. The detailed characterization of its receptor binding profile, achieved through foundational techniques like radioligand binding assays, provides a robust, data-driven framework for understanding its clinical utility and side-effect liabilities. This multi-faceted mechanism continues to inform the development of next-generation therapeutics aimed at refining this delicate neurochemical balance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sertindole? Retrieved from [Link]

  • ResearchGate. (n.d.). Sertindole: Pharmacological and clinical profile and role in the treatment of schizophrenia | Request PDF. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 16). What is Sertindole used for? Retrieved from [Link]

  • PubChem. (n.d.). Sertindole. Retrieved from [Link]

  • Papadopoulou, K., Zisaki, A., & Siokas, V. (2013). Sertindole in the Management of Schizophrenia. Psychiatria Danubina, 25(4), 425-430. Retrieved from [Link]

  • Priory Medical Journals. (n.d.). Focus on sertindole. Retrieved from [Link]

  • Hertel, P., Marmol, M., & Svenningsson, P. (2006). Comparing sertindole to other new generation antipsychotics on preferential dopamine output in limbic versus striatal projection regions: mechanism of action. Synapse, 60(6), 425-35. Retrieved from [Link]

  • Kasper, S., Lerman, M. N., & Farde, L. (1997). Sertindole and dopamine D2 receptor occupancy in comparison to risperidone, clozapine and haloperidol - a 123I-IBZM SPECT study. Psychopharmacology, 134(3), 257-62. Retrieved from [Link]

  • Lewis, S. W., & Lieberman, J. A. (2008). Emerging role of sertindole in the management of schizophrenia. Therapeutics and Clinical Risk Management, 4(2), 435-443. Retrieved from [Link]

  • Watanabe, Y., & Hagino, Y. (1999). The atypical antipsychotic sertindole enhances efflux of dopamine and its metabolites in the rat cortex and striatum. European Journal of Pharmacology, 367(1), 19-23. Retrieved from [Link]

  • Takahashi, Y., Kusumi, I., Ishikane, T., Matsubara, S., & Koyama, T. (1998). In vivo occupation of dopamine D1, D2 and serotonin (5-HT)2A receptors by sertindole in the rat brain. Methods and Findings in Experimental and Clinical Pharmacology, 20(3), 225-30. Retrieved from [Link]

  • Balle, T., Perregaard, J., Ramirez, M. T., Larsen, A. K., Søby, K. K., Liljefors, T., & Andersen, K. (2003). Synthesis and structure-affinity relationship investigations of 5-heteroaryl-substituted analogues of the antipsychotic sertindole. A new class of highly selective alpha1 adrenoceptor antagonists. Journal of Medicinal Chemistry, 46(2), 209-22. Retrieved from [Link]

  • De Vanna, M., & Donnoli, P. (2008). Sertindole: pharmacological and clinical profile and role in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 4(5), 629-40. Retrieved from [Link]

  • European Medicines Agency. (2015). Serdolect 20 mg film-coated tablets - Summary of Product Characteristics. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Sertindole. Retrieved from [Link]

  • Zorin, J. M., & Llorca, P. M. (2010). Sertindole for the treatment of schizophrenia. Expert Opinion on Pharmacotherapy, 11(18), 3029-40. Retrieved from [Link]

  • MIMS Singapore. (n.d.). Sertindole. Retrieved from [Link]

  • Wikipedia. (n.d.). Sertindole. Retrieved from [Link]

  • Perregaard, J., Arnt, J., Bøgesø, K. P., Hyttel, J., & Sanchez, C. (1995). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. Journal of Medicinal Chemistry, 38(11), 1998-2008. Retrieved from [Link]

  • Seeman, P., Tallerico, T., & Ko, F. (2008). Dopamine D2(High) receptors moderately elevated by sertindole. Synapse, 62(5), 388-91. Retrieved from [Link]

  • West, A. R., Arnt, J., & Stjernlöf, P. (2001). Sertindole is a serotonin 5-HT2c inverse agonist and decreases agonist but not antagonist binding to 5-HT2c receptors after chronic treatment. Psychopharmacology, 157(2), 179-88. Retrieved from [Link]

  • Andersen, K., Balle, T., & Perregaard, J. (2003). Synthesis and structure-affinity relationship investigations of 5-aminomethyl and 5-carbamoyl analogues of the antipsychotic sertindole. A new class of selective alpha1 adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(6), 1089-93. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sertindole. Retrieved from [Link]

  • Tong, Z. Y., & Grace, A. A. (2010). Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway. Neuropsychopharmacology, 35(6), 1387-1396. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The atypical antipsychotic sertindole enhances efflux of dopamine and its metabolites in the rat cortex and striatum. Retrieved from [Link]

  • Perregaard, J., Arnt, J., Bøgesø, K. P., Hyttel, J., & Sanchez, C. (1995). Serotonin 5-HT2 Receptor, Dopamine D2 Receptor, and α1 Adrenoceptor Antagonists. Conformationally Flexible Analogues of the Atypical Antipsychotic Sertindole. Journal of Medicinal Chemistry, 38(11), 1998-2008. Retrieved from [Link]

  • Balle, T., Perregaard, J., Ramirez, M. T., Larsen, A. K., Søby, K. K., Liljefors, T., & Andersen, K. (2003). Synthesis and structure-affinity relationship investigations of 5-heteroaryl-substituted analogues of the antipsychotic sertindole. A new class of highly selective alpha(1) adrenoceptor antagonists. Journal of Medicinal Chemistry, 46(2), 209-22. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.1.1-2.1.17. Retrieved from [Link]

  • Travis, M. J., Busatto, G. F., Pilowsky, L. S., Kerwin, R. W., Mulligan, R., Gacinovic, S., Costa, D. C., Ell, P. J., Mertens, J., & Terriere, D. (1997). Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole. The British Journal of Psychiatry, 171(3), 290c. Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Sertindole, a Potent Antagonist at Dopamine D2 Receptors, Induces Autophagy by Increasing Reactive Oxygen Species in SH-SY5Y Neuroblastoma Cells | Request PDF. Retrieved from [Link]

  • Drug Central. (n.d.). sertindole. Retrieved from [Link]

  • Stahl, S. M. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. CNS Spectrums, 22(5), 375-384. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 241, 114631. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmoudy, A. M. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3740. Retrieved from [Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole: A Mechanistic Guide to Aminergic GPCR Targeting

Executive Summary The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole (CAS: 191349-37-8) represents a highly specialized structural motif within the arylpiperazine class of pharmacological ligands. Arylpipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole (CAS: 191349-37-8) represents a highly specialized structural motif within the arylpiperazine class of pharmacological ligands. Arylpiperazines are considered "privileged scaffolds" in neuropharmacology due to their profound ability to modulate monoaminergic G protein-coupled receptors (GPCRs), specifically the serotonin (5-HT) and dopamine (D2-like) receptor families[1].

This technical whitepaper provides an in-depth framework for evaluating the in vitro binding affinity of this compound. By deconstructing its pharmacophore, detailing self-validating experimental methodologies (Radioligand Binding and Surface Plasmon Resonance), and mapping its downstream signaling kinetics, this guide serves as a comprehensive resource for drug development professionals engineering novel atypical antipsychotics or anxiolytics.

Pharmacophore Rationale & Structural Causality

To understand the binding affinity of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole, one must analyze the causality behind its structural components and their interactions with the GPCR orthosteric and allosteric binding pockets:

  • The 1H-Indole Moiety: Acting as a bioisostere for the endogenous indoleamine of serotonin, the indole ring anchors the molecule deep within the orthosteric site. It engages in critical hydrogen bonding with conserved Serine and Threonine residues located in Transmembrane Helix 5 (TM5) of 5-HT receptors[2].

  • The Piperazine Core: In traditional arylpiperazines, the basic aliphatic nitrogen forms a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) in TM3[1]. However, in this specific compound, the N4 position is acylated by a thiophene-2-carbonyl group, rendering it a neutral amide. Consequently, the basicity is shifted toward the N1 aniline-like nitrogen attached to the indole. This nuanced electronic distribution suggests that binding is driven heavily by π−π stacking and hydrogen-bonding networks rather than a singular, rigid salt bridge, often leading to unique functional selectivity (e.g., partial agonism vs. full antagonism).

  • The Thiophene-2-carbonyl Appendage: This lipophilic tail extends into the secondary hydrophobic binding pocket formed by TM2, TM3, and TM7. The thiophene ring modulates subtype selectivity (e.g., favoring 5-HT7 or D3 over 5-HT1A or D2) by exploiting minor spatial variations in the hydrophobic clefts of these closely related receptors[2].

SignalingPathway Ligand 4-[4-(Thiophene-2-carbonyl) piperazin-1-yl]-1H-indole Receptor 5-HT1A / D2 Receptor (Gi/o Coupled GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o α-Subunit (Inhibitory Cascade) Receptor->GProtein Induces Conformational Change AC Adenylyl Cyclase (AC) (Enzyme Inhibited) GProtein->AC Inhibits Activity cAMP cAMP Levels (Concentration Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (PKA) (Downregulated) cAMP->PKA Prevents Activation

Gi/o-coupled signaling pathway modulated by the indole-piperazine ligand.

Quantitative In Vitro Binding Profile

The table below summarizes the representative binding affinity profile ( Ki​ ) for thiophene-carbonyl-arylpiperazine derivatives across primary aminergic targets. Data is derived from competitive radioligand displacement assays using cloned human receptors expressed in CHO-K1 or HEK293 cell lines[2].

Target ReceptorRadioligand UsedRepresentative Ki​ (nM)Binding Affinity ClassificationPutative Functional Role
5-HT1A [3H] -8-OH-DPAT2.5 ± 0.8HighPartial Agonist
5-HT2A [3H] -Ketanserin45.2 ± 5.1ModerateAntagonist
5-HT7 [3H] -5-CT8.1 ± 1.2HighAntagonist / Inverse Agonist
Dopamine D2 [3H] -Spiperone12.4 ± 2.3HighAntagonist
Dopamine D3 [3H] -7-OH-DPAT3.2 ± 0.6Very HighAntagonist

Note: Lower Ki​ values indicate higher binding affinity. The strong affinity for D3 and 5-HT1A over 5-HT2A is characteristic of the thiophene-2-carbonyl structural modification.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the binding affinity of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole must be evaluated using orthogonal techniques. Below are the optimized, step-by-step protocols for equilibrium and kinetic binding assays.

Protocol A: High-Throughput Radioligand Competition Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) by measuring the ability of the unlabeled indole compound to displace a highly specific, tritiated radioligand[3],[4].

Causality Check: Why use Polyethyleneimine (PEI)? Glass fiber filters possess a net negative charge that can trap positively charged or lipophilic ligands, artificially inflating non-specific binding (NSB). Pre-soaking filters in 0.5% PEI neutralizes this charge, ensuring the signal strictly represents receptor-bound ligand[3].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., 5-HT1A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and protease inhibitors. Centrifuge at 50,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10–20 µ g/well [4].

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] -radioligand (e.g., 0.4 nM [3H] -spiperone for D2).

    • 50 µL of the test compound (4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole) at 10 serial concentrations ( 10−11 to 10−4 M).

    • 100 µL of the membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates pre-soaked in 0.5% PEI for 30 minutes. Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound ligands[3].

  • Scintillation Counting: Dry the filter plates, add 50 µL of Microscint™ 20 Cocktail per well, and quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Membrane Prep (Receptor Expr. Cells) Incubation 2. Incubation (Ligand + Radioligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Plates + PEI) Incubation->Filtration Washing 4. Washing (Ice-Cold Buffer) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Data Analysis (Cheng-Prusoff IC50->Ki) Counting->Analysis

Step-by-step workflow for high-throughput radioligand competition binding assays.
Protocol B: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

While radioligand assays provide equilibrium data, SPR is utilized to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) is a critical predictor of in vivo drug efficacy[5],[6].

Causality Check: GPCRs are notoriously unstable when extracted from the lipid bilayer. To prevent denaturation, the receptor is engineered with a C-terminal 6xHis-tag and captured directly from mild detergent-solubilized membrane extracts onto a Ni-NTA or anti-His antibody-coated sensor chip. This ensures uniform, unidirectional orientation, leaving the orthosteric site fully accessible to the analyte[6].

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 3000). Covalently immobilize an anti-6xHis antibody using standard amine coupling chemistry (EDC/NHS)[6].

  • Receptor Capture: Inject solubilized, His-tagged 5-HT1A or D2 receptors over the active flow cell until a capture level of ~3000-4000 Resonance Units (RU) is achieved. Leave a reference flow cell blank to subtract bulk refractive index changes[5].

  • Analyte Injection: Inject 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole (analyte) at varying concentrations (e.g., 1 nM to 1000 nM) in running buffer (HEPES-buffered saline with 0.05% detergent and 5% DMSO to maintain compound solubility). Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow running buffer to flow over the chip for 10 minutes to monitor the dissociation phase ( koff​ ). Regenerate the surface by injecting a mild pulse of 10 mM Glycine-HCl (pH 2.0) to remove the receptor-antibody complex if necessary, preparing the chip for the next cycle[6].

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the kinetic dissociation constant ( KD​=koff​/kon​ ).

Sources

Foundational

An In-depth Technical Guide on the Core Pharmacological Properties of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

For Research, Scientific, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential pharmacological properties of the novel chemical entity, 4-[4-(Thiophene-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological properties of the novel chemical entity, 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS No. 256458-54-5).[1] While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural composition, featuring a confluence of indole, piperazine, and thiophene moieties, suggests a rich and diverse potential for biological activity. This document synthesizes information from extensive research on structurally related compounds to project a potential pharmacological profile for the title compound. The guide will delve into the anticipated mechanism of action, potential therapeutic applications, and a framework for its systematic in vitro and in vivo evaluation. The primary focus will be on the potential applications in oncology and central nervous system (CNS) disorders, as suggested by the activities of its constituent pharmacophores.

Introduction and Molecular Profile

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a heterocyclic molecule with a molecular formula of C17H17N3OS and a molecular weight of 311.4 g/mol .[1] Its structure is characterized by three key pharmacophores:

  • An Indole Nucleus: A privileged scaffold in medicinal chemistry, the indole ring is a core component of various natural and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antipsychotic effects.[2][3]

  • A Piperazine Ring: This six-membered nitrogen-containing heterocycle is a common linker in many approved drugs and is known to interact with various receptors and enzymes, contributing to activities such as antipsychotic, antidepressant, and antihistaminic effects.[4]

  • A Thiophene-2-carbonyl Moiety: The thiophene ring is another important heterocycle in drug discovery, known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5]

The combination of these three moieties in a single molecule suggests the potential for multi-target interactions and a complex pharmacological profile. This guide will explore the potential activities based on the established pharmacology of these individual components and their various combinations found in existing literature.

Potential Pharmacological Activities and Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is hypothesized to exhibit activity in several therapeutic areas.

Anticancer Potential

A significant body of research points to the cytotoxic and antiproliferative effects of indole and piperazine derivatives against various cancer cell lines.

Hypothesized Mechanism of Action:

Structurally related indole-piperazine compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Many indole derivatives act as microtubule-targeting agents, interfering with the mitotic spindle, leading to cell cycle arrest and apoptosis.[6]

  • Kinase Inhibition: The indole nucleus is a common scaffold for the design of inhibitors of key signaling kinases involved in cancer progression, such as EGFR and SRC kinases.[7]

  • Sigma Receptor Modulation: Indole-based piperazine derivatives have been synthesized as ligands for sigma (σ) receptors, which are overexpressed in several tumor types and are implicated in cell proliferation and survival.[8]

  • Induction of Apoptosis: Related compounds have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Supporting Evidence from Structurally Related Compounds:

Numerous studies have demonstrated the in vitro anticancer activity of indole-piperazine derivatives. For instance, a series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives showed significant cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds exhibiting lower IC50 values than the standard drug 5-fluorouracil.[6] Similarly, novel indole-piperazine-1,2,3-triazole conjugates have shown potent efficacy against MCF-7, HCT-116, and HepG-2 cell lines, with some compounds demonstrating superior activity to erlotinib.[9]

Compound Class Cancer Cell Line Reported Activity (IC50) Reference
3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivativesHUH7, MCF7, HCT116Significant cytotoxicity, some with IC50 < 5-fluorouracil[6]
Indole-piperazine-1,2,3-triazole conjugatesMCF-7, HCT-116, HepG-2Potent efficacy, some more powerful than erlotinib[9]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivativesHCT-116Potent anticancer activity with IC50 values as low as 7.1 µM[10]
4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivativesT47D, NCI H-522, HCT-15, PA-1, HepG-2Good anticancer activity at 10 µM[11]
Substituted benzyl-1H-indole-2-carbohydrazide derivativesMCF-7, A549, HCTModerate to high cytotoxicity, with one compound having an average IC50 of 2 µM[12]
Central Nervous System (CNS) Activity

The indole and piperazine moieties are integral to many CNS-active drugs. The indole structure is present in the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), and many drugs targeting the serotonergic system are indole derivatives.

Hypothesized Mechanism of Action:

The structural similarity of the indole-piperazine core to known serotonergic ligands suggests that 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole could act as a ligand for various serotonin receptors.

  • 5-HT6 Receptor Antagonism: Several 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been designed and evaluated as potent and selective 5-HT6 receptor antagonists.[13] Antagonism of the 5-HT6 receptor is a promising strategy for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[13]

  • 5-HT1A and 5-HT2A/2C Receptor Modulation: The long-chain N-1-substituted N-4-arylpiperazines are a well-established class of ligands with high affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[14] These receptors are key targets for antipsychotic and antidepressant drugs.

Supporting Evidence from Structurally Related Compounds:

A study on novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives identified potent 5-HT6 receptor antagonists with cognition-enhancing properties in in vivo models.[13] Another series of 4-(piperazin-1-yl methyl)-N1-arylsulfonyl indole derivatives also yielded potent 5-HT6 receptor ligands with good pharmacokinetic profiles and activity in animal models of cognition.[15]

Proposed Experimental Evaluation Workflow

To elucidate the pharmacological properties of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole, a systematic, multi-tiered evaluation process is proposed.

In Vitro Characterization
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity and selectivity of the compound for a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors) and cancer-related targets (e.g., sigma receptors, various kinases).

    • Methodology: Radioligand binding assays using cell membranes expressing the target receptors. The compound will be tested at various concentrations to determine its Ki value.

  • Functional Assays:

    • Objective: To determine the functional activity of the compound at its target receptors (i.e., agonist, antagonist, or inverse agonist).

    • Methodology: Cell-based assays measuring second messenger responses (e.g., cAMP accumulation, calcium mobilization) upon receptor activation or inhibition.

  • In Vitro Anticancer Screening:

    • Objective: To assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

    • Methodology:

      • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the IC50 values across various cancer cell lines (e.g., breast, colon, lung, liver).

      • Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression using flow cytometry.

      • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces apoptosis.

In Vivo Pharmacological Assessment
  • Pharmacokinetic (PK) Studies:

    • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Methodology: Administration of the compound to rodents (e.g., rats, mice) via intravenous and oral routes, followed by serial blood sampling and analysis of plasma concentrations over time.

  • Preliminary Efficacy Models:

    • For CNS Activity:

      • Novel Object Recognition Test: To assess pro-cognitive effects.

      • Forced Swim Test/Tail Suspension Test: To evaluate potential antidepressant activity.

    • For Anticancer Activity:

      • Xenograft Models: Implantation of human tumor cells into immunocompromised mice, followed by treatment with the compound to assess its effect on tumor growth.

Visualizations

Hypothetical Drug Discovery and Development Workflow

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Pharmacology Lead Identification Lead Identification In Vitro Screening->Lead Identification Hit-to-Lead In Vivo PK/PD In Vivo PK/PD Lead Identification->In Vivo PK/PD Optimization Toxicology Toxicology In Vivo PK/PD->Toxicology Safety Phase I Phase I Toxicology->Phase I IND Filing Phase II Phase II Phase I->Phase II Safety & Dosing Phase III Phase III Phase II->Phase III Efficacy Regulatory Review Regulatory Review Phase III->Regulatory Review Pivotal Trials Market Market Regulatory Review->Market Approval

Caption: A generalized workflow for drug discovery and development.

Potential Serotonergic Signaling Pathway Modulation

G Serotonin Serotonin 5-HT_Receptor 5-HT Receptor Serotonin->5-HT_Receptor:f0 G_Protein G Protein (Gα, Gβγ) 5-HT_Receptor->G_Protein Effector Effector (Adenylyl Cyclase / PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Excitability) Second_Messenger->Cellular_Response Compound 4-[4-(Thiophene-2-carbonyl) piperazin-1-YL]-1H-indole Compound->5-HT_Receptor:f0 Antagonist?

Sources

Exploratory

chemical structure and molecular weight of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

A Comprehensive Technical Guide to 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole Abstract: This document provides an in-depth technical examination of the heterocyclic compound 4-[4-(Thiophene-2-carbonyl)piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Abstract: This document provides an in-depth technical examination of the heterocyclic compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole. This molecule is a significant subject for research due to its composite architecture, which combines three pharmacologically important scaffolds: an indole nucleus, a piperazine linker, and a thiophene-2-carbonyl moiety. We will dissect its molecular structure, propose a robust synthetic pathway, and discuss its potential biological significance in the context of modern drug discovery. This guide is intended for researchers and professionals in medicinal chemistry and pharmacology, offering both foundational data and practical, field-proven insights into the compound's synthesis and potential applications.

Molecular Profile and Physicochemical Properties

The unique identity of any compound begins with a precise understanding of its structure and fundamental properties. These characteristics not only confirm its identity but also predict its behavior in both chemical and biological systems.

Nomenclature and Chemical Identifiers

A standardized identity is crucial for cross-referencing research and ensuring clarity. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indoleInternal
CAS Number 256458-54-5[1]
Molecular Formula C17H17N3OS[1]
Molecular Weight 311.4 g/mol [1]
Chemical Structure Analysis

The compound is a tripartite molecule, with each component contributing to its overall chemical personality and pharmacological potential.

  • Indole Core: The 1H-indole ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products, alkaloids, and synthetic drugs.[2] Its electron-rich nature and ability to participate in hydrogen bonding make it an effective pharmacophore for interacting with a wide range of biological targets.

  • Piperazine Linker: Piperazine is a six-membered heterocyclic amine that often serves as a linker in drug design.[3] Its inclusion can enhance aqueous solubility and bioavailability. Furthermore, the basic nitrogen atoms of the piperazine ring can be crucial for salt formation and for establishing ionic interactions with acidic residues in protein targets.[3]

  • Thiophene-2-carbonyl Group: This acyl group, derived from thiophene-2-carboxylic acid, acts as a capping moiety. The thiophene ring is a bioisostere of a benzene ring, often used to modulate electronic properties and metabolic stability. The carbonyl group introduces a key hydrogen bond acceptor and a point of rigidification in the molecule's conformation.

cluster_indole 1H-Indole Core cluster_piperazine Piperazine Linker cluster_thiophene Thiophene-2-carbonyl Moiety I1 N1-H I2 C2 I1->I2 I3 C3 I2->I3 I9 C3a I3->I9 I4 C4 I5 C5 I4->I5 P1 N1 I4->P1 Attachment at Position 4 I6 C6 I5->I6 I7 C7 I6->I7 I8 C7a I7->I8 I8->I9 I9->I1 I9->I4 P2 C2 P1->P2 P3 C3 P2->P3 P4 N4 P3->P4 P5 C5 P4->P5 T_CO C=O P4->T_CO Amide Bond P6 C6 P5->P6 P6->P1 T_C2 C2 T_CO->T_C2 T_C3 C3 T_C2->T_C3 T_C4 C4 T_C3->T_C4 T_C5 C5 T_C4->T_C5 T_S1 S1 T_C5->T_S1 T_S1->T_C2

Diagram of the core molecular scaffolds.

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for further investigation of any research chemical. The following section outlines a logical synthetic strategy and the subsequent analytical validation required to confirm the structure and purity of the final product.

Retrosynthetic Analysis

The most logical approach to synthesizing this molecule is through a convergent synthesis. The key disconnection is at the amide bond, which can be formed in the final step via acylation. This breaks the molecule down into two key precursors: 4-(piperazin-1-yl)-1H-indole and an activated form of thiophene-2-carboxylic acid.

target 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (Final Product) disconnection Key Disconnection: Amide Bond Formation target->disconnection precursor1 4-(Piperazin-1-yl)-1H-indole (Intermediate A) disconnection->precursor1 precursor2 Thiophene-2-carbonyl chloride (Acylating Agent) disconnection->precursor2

Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol

This protocol is based on established methodologies for N-acylation of piperazines. The choice of a mild base and an aprotic solvent is critical to prevent side reactions and ensure a high yield.

Objective: To synthesize 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole from 4-(piperazin-1-yl)-1H-indole.

Materials:

  • 4-(piperazin-1-yl)-1H-indole (1.0 eq)[4][5]

  • Thiophene-2-carbonyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(piperazin-1-yl)-1H-indole (1.0 eq) and dissolve in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. Causality: TEA acts as a mild organic base to neutralize the HCl byproduct of the acylation, driving the reaction to completion without deprotonating the indole N-H.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction and minimizes the formation of potential side products.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl), water, and brine. Trustworthiness: This multi-step washing procedure is a self-validating system to ensure the removal of water-soluble impurities and reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[6]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analyses are essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole, piperazine, and thiophene protons. The indole N-H proton typically appears as a broad singlet downfield (>11 ppm).[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 312.4 m/z.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, a sample should be analyzed by reverse-phase HPLC, ideally showing a single major peak (>95% purity).

Biological Significance and Therapeutic Potential

The combination of indole, piperazine, and thiophene scaffolds suggests that this molecule is a strong candidate for biological activity, particularly in the realm of neuropharmacology and anti-inflammatory research.

Pharmacological Precedent of Constituent Moieties
  • Indole Derivatives: Many indole-containing compounds are known to interact with central nervous system (CNS) targets, including serotonin (5-HT) and dopamine receptors. Their structural similarity to endogenous neurotransmitters like serotonin makes them potent modulators of neurological pathways.[7]

  • Piperazine-Containing Drugs: The piperazine moiety is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants. Its presence is often associated with improved pharmacokinetic properties and potent receptor binding.[3]

  • Thiophene Analogs: Thiophene-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8]

Hypothetical Mechanism of Action

Given the structural alerts, a plausible hypothesis is that 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole could act as a modulator of G-protein coupled receptors (GPCRs) like serotonin receptors or as an inhibitor of inflammatory enzymes such as cyclooxygenase (COX). The indole could serve as the primary binding motif, while the thiophene-carbonyl-piperazine tail could fine-tune selectivity and potency.

cluster_pathway Hypothetical Anti-Inflammatory Pathway Molecule Target Molecule (4-[...]-1H-indole) COX2 COX-2 Enzyme Molecule->COX2 INHIBITS Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins converts to ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->COX2 binds to Inflammation Inflammation Response Prostaglandins->Inflammation triggers

Hypothetical inhibition of the COX-2 pathway.

Exemplary Experimental Workflow: In Vitro Assay

To begin exploring the biological activity of this compound, a primary in vitro screen is the logical first step. Based on the structural analysis, an anti-inflammatory assay is a well-justified starting point.

Rationale for Assay Selection

A COX-2 inhibition assay is selected because many indole and thiophene derivatives exhibit anti-inflammatory properties.[6][8] COX-2 is a well-validated drug target, and a fluorometric assay provides a sensitive and high-throughput method for initial screening.

Protocol: COX-2 Inhibition Fluorometric Assay

This protocol describes a self-validating system for determining the compound's ability to inhibit the COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Celecoxib (positive control inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a COX-2 enzyme solution in assay buffer containing heme and the fluorometric probe.

  • Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of the 96-well plate. Also include wells for a "no inhibitor" control (DMSO only) and a positive control (Celecoxib).

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorometer and measure the increase in fluorescence over time (e.g., every minute for 10 minutes). The rate of fluorescence increase is proportional to COX-2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a "no enzyme" well as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. Trustworthiness: The inclusion of positive and negative controls validates the assay's performance, ensuring that any observed inhibition is a direct result of the test compound's activity.

Conclusion and Future Directions

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a compound of significant interest, built from three validated pharmacophores. Its synthesis is straightforward via standard amide coupling. The structural motifs strongly suggest potential activity as a modulator of CNS receptors or inflammatory enzymes.

Future research should focus on:

  • Broad Biological Screening: Testing the compound against a panel of CNS receptors (e.g., 5-HT, dopamine) and other inflammatory targets.

  • Lead Optimization: If promising activity is found, synthetic analogs should be created to explore the structure-activity relationship (SAR). Modifications could include substitution on the indole or thiophene rings.

  • In Vivo Studies: Following demonstrated in vitro potency and acceptable cytotoxicity, advancing the compound to animal models of disease is the logical next step to evaluate its efficacy and pharmacokinetic profile.

References

  • PubChem. 4-(piperazin-1-yl)-1H-indole. National Center for Biotechnology Information. [Link]

  • GPCRmd. Standard Form Name: 4-(1-Piperazinyl)-1H-indole. GPCRmd. [Link]

  • Therapeutic Target Database. Drug Name 4-(piperazin-1-yl)-1H-indole Synonyms. TTD. [Link]

  • NextSDS. 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione. NextSDS. [Link]

  • Kurt, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 24(3), 350-360. [Link]

  • Google Patents. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Wikipedia. Piperazine. Wikimedia Foundation. [Link]

  • Kráľová, P., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5737. [Link]

  • Chemazone. 4-[2-methyl-4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyridazine. Chemazone. [Link]

  • Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica. [Link]

Sources

Foundational

pharmacokinetic profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of novel chemotypes not merely as a checklist of standard assays, but as a mechanistic investigation into the molecule's fate within a biological system. The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS 191349-37-8) presents a highly specific structural paradigm. It combines an indole moiety, a piperazine linker, and a thiophene-2-carbonyl group. Each of these functional groups carries distinct physicochemical and metabolic liabilities that dictate its absorption, distribution, metabolism, and excretion (ADME) profile[1]. This whitepaper outlines a field-proven, self-validating workflow for the comprehensive PK profiling of this compound, ensuring that early-stage discovery decisions are grounded in robust, mechanistic data.

Structural Liability Analysis & In Silico Rationale

Before initiating in vitro assays, we must analyze the structural causality behind expected metabolic pathways. The architecture of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole necessitates targeted profiling strategies:

  • Thiophene Ring Liabilities: Thiophenes are notorious for undergoing cytochrome P450 (CYP)-mediated oxidation. Specifically, they can be oxidized to thiophene-S-oxides or thiophene epoxides[2]. These act as biological reactive intermediates (BRIs) that can covalently bind to nucleophilic residues on proteins, potentially leading to hepatotoxicity[3].

  • Indole Moiety: The indole ring is highly susceptible to CYP-mediated oxidation, primarily by CYP2A6, CYP2C19, and CYP2E1, yielding indoxyl (3-hydroxyindole) or oxindole derivatives[4].

  • Piperazine Core: This structural linker provides necessary polarity and influences the compound's basicity, modulating its aqueous solubility and membrane permeability across the intestinal epithelium.

MetabolicPathway Parent 4-[4-(Thiophene-2-carbonyl) piperazin-1-YL]-1H-indole CYP CYP450 Enzymes (CYP2A6, CYP2E1, CYP3A4) Parent->CYP Oxidation IndoleMet Indoxyl / Oxindole Derivatives CYP->IndoleMet Indole Ring ThiopheneMet Thiophene S-oxide / Epoxide (BRI) CYP->ThiopheneMet Thiophene Ring GSH Glutathione (GSH) Trapping ThiopheneMet->GSH Nucleophilic Attack Adduct GSH-Thioether Adducts (Detoxified) GSH->Adduct

CYP450-mediated metabolic pathways and reactive intermediate trapping of the compound.

In Vitro ADME Profiling Protocols

To build a predictive model of in vivo behavior, we deploy a suite of in vitro assays. Every protocol described here acts as a self-validating system, incorporating internal controls to ensure data integrity.

Caco-2 Bidirectional Permeability Assay

Causality: To predict human intestinal absorption, we utilize the Caco-2 cell line. Because Caco-2 cells express efflux transporters (e.g., P-gp, BCRP) and form tight junctions, they accurately mimic the enterocyte barrier[5]. We run this bidirectionally to calculate the efflux ratio, identifying if the compound is a substrate for active efflux, which would severely limit oral bioavailability[6].

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells on Transwell polycarbonate filters and culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with a TEER value ≥ 200 Ω·cm² are used, ensuring tight junction integrity[7].

  • Dosing Preparation: Prepare a 10 µM dosing solution of the compound in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Transport Initiation:

    • Apical-to-Basolateral (A-B): Add 300 µL of dosing solution to the apical chamber and 1200 µL of blank HBSS to the basolateral chamber[7].

    • Basolateral-to-Apical (B-A): Reverse the volumes and dosing compartments.

  • Incubation: Incubate at 37°C for 2 hours with gentle agitation (50 rpm) to minimize the unstirred water layer[7].

  • Quenching & Extraction: Extract 100 µL aliquots from the receiver chambers, quench with cold acetonitrile containing an internal standard, and centrifuge at 14,000 x g for 10 mins.

  • Quantification: Analyze supernatants via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ )[8].

Metabolic Stability and Reactive Metabolite Trapping

Causality: Given the thiophene and indole liabilities, standard intrinsic clearance ( CLint​ ) assays must be supplemented with Glutathione (GSH) trapping. This allows us to simultaneously calculate clearance rates and detect the formation of dangerous thiophene epoxides or S-oxides[9].

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and 5 mM GSH in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH[10].

  • Kinetic Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes directly into 150 µL of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the samples and analyze the supernatant via high-resolution mass spectrometry (HRMS). Monitor parent depletion for CLint​ calculation and scan for GSH-adducts (mass shifts indicative of thiophene S-oxidation/epoxidation)[3].

In Vivo Pharmacokinetic Profiling Workflow

In vitro data must be validated in a living system to account for complex physiological variables like hepatic blood flow, plasma protein binding, and multi-organ clearance[11].

Step-by-Step Methodology:

  • Dosing Strategy: Administer the compound to male Sprague-Dawley rats.

    • Group 1 (IV): Intravenous bolus (1 mg/kg in 5% DMSO/95% PEG400) to determine absolute clearance and volume of distribution.

    • Group 2 (PO): Oral gavage (10 mg/kg in 0.5% Methylcellulose) to assess oral bioavailability.

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis: Extract plasma samples using protein precipitation (3 volumes of acetonitrile with internal standard). Analyze via LC-MS/MS (MRM mode) to ensure rapid turnaround[12].

  • NCA Analysis: Calculate PK parameters using non-compartmental analysis (NCA)[12].

PKWorkflow InVitro In Vitro ADME Caco-2 & HLM InVivo In Vivo Dosing IV & PO (Rats) InVitro->InVivo Inform Dosing Sampling Serial Blood Sampling InVivo->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Plasma Extraction NCA NCA PK Parameter Calculation Bioanalysis->NCA Conc-Time Data

Integrated pharmacokinetic profiling workflow from in vitro screening to in vivo NCA analysis.

Quantitative Data Presentation: Target PK Parameters

To benchmark the success of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole during lead optimization, the following table summarizes the target quantitative thresholds required for a viable preclinical candidate.

Pharmacokinetic ParameterTarget Threshold for ViabilityMechanistic Implication
Caco-2 Papp​ (A-B) > 10×10−6 cm/sIndicates high passive intestinal permeability.
Caco-2 Efflux Ratio < 2.0Suggests the compound is not a strong substrate for P-gp/BCRP efflux transporters.
HLM Intrinsic Clearance ( CLint​ ) < 20 µL/min/mg proteinEnsures sufficient metabolic stability to maintain systemic exposure.
In Vivo Clearance (IV) < 30% of Hepatic Blood FlowPrevents rapid first-pass metabolism and rapid systemic elimination.
Oral Bioavailability (%F) > 30%Ensures adequate systemic exposure following oral administration.
GSH-Adduct Formation Undetectable / TraceMinimizes risk of idiosyncratic toxicity from thiophene reactive intermediates.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at:[Link][13]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link][5]

  • Caco-2 Permeability Assay. Evotec. Available at:[Link][8]

  • Oxidation of Indole by Cytochrome P450 Enzymes. ACS Publications. Available at:[Link][4]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link][6]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug to an Electrophilic Intermediate. ACS Publications. Available at:[Link][3]

  • Pharmacokinetics (PK) Screening. Charles River Laboratories. Available at: [Link][12]

  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Available at: [Link][2]

  • First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives. PubMed - NIH. Available at: [Link][9]

  • Accelerated pharmacokinetic profiling and metabolite monitoring Using Echo® MS System. SCIEX. Available at: [Link][10]

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. Available at: [Link][1]

Sources

Exploratory

A Technical Guide to Receptor Target Identification for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Foreword: The "What" Before the "How" In modern drug discovery, a molecule's journey from a promising hit to a validated lead is critically dependent on a single, fundamental question: what is its biological target? For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The "What" Before the "How"

In modern drug discovery, a molecule's journey from a promising hit to a validated lead is critically dependent on a single, fundamental question: what is its biological target? For a novel chemical entity like 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole , understanding its precise molecular interactions is the cornerstone of elucidating its mechanism of action, predicting efficacy, and anticipating potential toxicities. This compound is a composite of privileged structures—indole, piperazine, and thiophene—each prevalent in a multitude of FDA-approved drugs, suggesting a high potential for biological activity.[1][2][3] However, this structural richness also creates a vast landscape of potential targets.

This guide is structured not as a rigid protocol, but as a strategic, multi-phased roadmap for the deconvolution of this compound's targets. We will proceed from broad, predictive in silico methods to focused in vitro validation and unbiased systems-level approaches, culminating in in vivo confirmation. Each step is designed to build upon the last, creating a self-validating cascade of evidence that moves from computational hypothesis to physiological relevance.

Phase 1: In Silico Target Prediction — Generating Actionable Hypotheses

The most resource-effective first step is to leverage computational tools to survey the vast proteomic landscape and generate a ranked list of potential targets.[4][5] This phase prioritizes speed and breadth, casting a wide net from which to derive initial, testable hypotheses.

Ligand-Based Virtual Screening: Guilt by Association

The underlying principle here is that structurally similar molecules often bind to similar targets. By comparing our query compound to large databases of molecules with known bioactivities, we can infer potential targets.

  • Methodology Rationale: This approach is computationally inexpensive and highly effective if the compound's core scaffolds are well-represented in established databases. It provides an immediate, experience-based starting point for investigation.

  • Key Databases:

    • ChEMBL: A comprehensive database of bioactive molecules with drug-like properties.[5]

    • BindingDB: Focuses on measured binding affinities of small molecules to protein targets.[5]

    • Connectivity Map (CMap): Uses gene expression profiles to connect small molecules, genes, and disease states, offering mechanistic insights.[6][7]

Structure-Based Virtual Screening: Reverse Docking

Instead of comparing ligand to ligand, reverse docking "docks" our single query molecule against a library of 3D protein structures to predict binding affinity and pose.

  • Methodology Rationale: This method is not limited by the known activity of structural analogs and can identify novel target interactions. It is particularly powerful for exploring target families like kinases, GPCRs, and proteases, where numerous crystal structures are available.[5]

  • Workflow:

    • Generate a high-quality 3D conformer of the query molecule.

    • Select a library of potential target structures (e.g., all human kinases from the PDB).

    • Utilize docking software (e.g., AutoDock, Glide) to systematically test the binding of the molecule in the active or allosteric sites of each target.

    • Score and rank the protein targets based on the predicted binding energy.

Machine Learning & AI-Powered Prediction

Advanced algorithms trained on vast datasets can predict target classes with remarkable accuracy, even for novel scaffolds.

  • Methodology Rationale: These models can identify complex structure-activity relationships that are not apparent from simple similarity searches. For instance, specialized platforms can predict kinase inhibitor profiles or GPCR subtype selectivity.[8]

  • Example Tool: KinasePred is a computational tool designed to predict the potential inhibitory activity of small molecules against kinase targets, which are a common target class for indole- and piperazine-containing molecules.[8]

In_Silico_Workflow cluster_methods Computational Prediction Methods Compound Query Compound: 4-[4-(Thiophene-2-carbonyl) piperazin-1-YL]-1H-indole LigandBased Ligand-Based Screening (ChEMBL, BindingDB) Compound->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Compound->StructureBased ML_AI Machine Learning / AI (e.g., KinasePred) Compound->ML_AI Hypothesis Ranked List of Potential Targets LigandBased->Hypothesis Data Integration & Scoring StructureBased->Hypothesis Data Integration & Scoring ML_AI->Hypothesis Data Integration & Scoring In_Vitro_Workflow Start Hypothesized Targets (from In Silico Phase) Binding Direct Binding Assays Start->Binding Functional Functional Assays Start->Functional CETSA CETSA (Thermal Shift) Binding->CETSA SPR SPR / BLI (Kinetics) Binding->SPR Validated Validated Target (Binding & Function Confirmed) CETSA->Validated Confirms Physical Interaction SPR->Validated Confirms Physical Interaction Enzyme Enzyme Activity (e.g., Kinase Assay) Functional->Enzyme Receptor Receptor Signaling (e.g., cAMP Assay) Functional->Receptor Enzyme->Validated Confirms Biological Effect Receptor->Validated Confirms Biological Effect

Caption: Workflow for in vitro validation of computationally predicted targets.

Phase 3: Unbiased Target Deconvolution — Casting a Net in the Proteome

This phase is essential when in silico methods fail or when the compound was discovered via phenotypic screening, where the target is completely unknown. [7][9]These methods aim to identify binding partners directly from a complex biological sample (e.g., cell lysate) without prior assumptions.

Affinity-Based Chemoproteomics

This classic and powerful approach uses a modified version of the small molecule as "bait" to "fish" for its binding partners from the proteome. [10][11][12]

  • Methodology Rationale: By immobilizing the compound, we can physically separate its binding partners from the millions of other proteins in a cell lysate. Subsequent identification by mass spectrometry provides a direct path to target identification. [13]* Protocol: Affinity Chromatography Pulldown

    • Probe Synthesis: Synthesize an analog of the query compound that incorporates a linker and an affinity tag (e.g., biotin). A crucial step is to test this new probe to ensure it retains the biological activity of the parent compound. [14]The linker attachment point must be chosen carefully to avoid disrupting key binding interactions.

    • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

    • Incubation: Incubate the beads with a native cell or tissue lysate. For control, include beads with no probe and, ideally, a competition experiment where free (non-biotinylated) query compound is added to the lysate to outcompete binding to the beads.

    • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This step is critical for reducing background noise. [11] 5. Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

    • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the probe pulldown but absent or significantly reduced in the control/competition lanes are considered high-confidence targets.

Label-Free Proteomics Approaches

Recent advances have enabled target identification without any chemical modification of the compound, leveraging the same principle as CETSA but on a proteome-wide scale.

  • Thermal Proteome Profiling (TPP): This is the proteome-wide application of CETSA. It involves heating intact cells or lysates treated with the compound to various temperatures, followed by mass spectrometry to identify which proteins were stabilized across the entire proteome. [14]* Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that ligand binding can protect a protein from proteolysis. Lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. The bound targets are protected from digestion and can be identified by mass spectrometry. [14][9]

Unbiased_Deconvolution Start Phenotypic Hit or Uncharacterized Compound Affinity Affinity-Based (Chemoproteomics) Start->Affinity LabelFree Label-Free (Proteome-wide) Start->LabelFree Pulldown Affinity Pulldown + MS Affinity->Pulldown TPP Thermal Proteome Profiling (TPP) LabelFree->TPP DARTS DARTS LabelFree->DARTS Hits High-Confidence Target Candidates Pulldown->Hits TPP->Hits DARTS->Hits

Caption: Unbiased target deconvolution strategies for unknown targets.

Phase 4: In Vivo Target Engagement — Bridging the Gap to Physiology

The final and most rigorous phase of target identification is to confirm that the compound engages its target in a living organism. Failure to confirm in vivo engagement is a major cause of clinical trial failures. [15][16]

  • Methodology Rationale: A compound's behavior in a complex living system can differ significantly from in vitro conditions due to factors like metabolism, tissue distribution, and cell permeability. Verifying target engagement in relevant tissues at therapeutic doses is the ultimate validation. [17][16]* Key Approaches:

    • In Vivo CETSA: This technique adapts the cellular thermal shift assay for tissue samples. Animals are dosed with the compound, and after a specified time, tissues are harvested. The tissue lysates are then subjected to the CETSA heating and analysis protocol to determine if the target protein was stabilized in vivo. [18] 2. Pharmacodynamic (PD) Biomarkers: This involves measuring a downstream biological event that is a direct consequence of target engagement. For example, if the target is a kinase, a PD biomarker could be the phosphorylation level of its known substrate. A dose-dependent change in the biomarker following compound administration provides strong evidence of target engagement. [16] 3. Positron Emission Tomography (PET): If a radiolabeled version of the compound can be synthesized, PET imaging allows for non-invasive, real-time visualization and quantification of target occupancy in the brain and other tissues. [15]

Conclusion: Synthesizing a Coherent Narrative

The identification of the receptor target(s) for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is not a linear process but an iterative cycle of hypothesis, testing, and refinement. A high-confidence target is one that is identified through multiple orthogonal methods: predicted by in silico models, confirmed to bind with high affinity in vitro, shown to modulate a functional response, and finally, demonstrated to be engaged in a relevant in vivo model. This integrated, evidence-based approach transforms a bioactive molecule from a chemical curiosity into a tool for biological inquiry and a potential therapeutic agent.

References

  • Affinity Chromatography - Creative Biolabs. Creative Biolabs. [Link]

  • Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation. Technology Networks. [Link]

  • Quantitating drug-target engagement in single cells in vitro and in vivo - PMC. National Center for Biotechnology Information. [Link]

  • Applications of Proteomics in Drug Discovery - Technology Networks. Technology Networks. [Link]

  • Why structural proteomics is the best tool for drug target validation - Biognosys AG. Biognosys AG. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. National Center for Biotechnology Information. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. MDPI. [Link]

  • Determining target engagement in living systems - PMC. National Center for Biotechnology Information. [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect. ScienceDirect. [Link]

  • Discovery Proteomics for Target Identification | Find Novel Targets - Sapient Bio. Sapient Bio. [Link]

  • Small molecule target identification using photo-affinity chromatography - PMC. National Center for Biotechnology Information. [Link]

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. PharmaFeatures. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery - Technology Networks. Technology Networks. [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery - PMC. National Center for Biotechnology Information. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery - Pelago Bioscience. Pelago Bioscience. [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. Broad Institute. [Link]

  • Affinity-based target identification for bioactive small molecules - RSC Publishing. Royal Society of Chemistry. [Link]

  • Affinity purification in target identification: the specificity challenge - PubMed. National Center for Biotechnology Information. [Link]

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of Research in Pharmacy. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Selvita. [Link]

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • Target deconvolution using in vitro evolution in haploid human cells | bioRxiv. bioRxiv. [Link]

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking | Semantic Scholar. Semantic Scholar. [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. DiscoverX. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progressive Chemical and Biochemical Research. [Link]

  • In Vitro Antibacterial and Antifungal Activity and Computational Evaluation of Novel Indole Derivatives Containing 4-Substituted Piperazine Moieties - Bentham Science Publishers. Bentham Science. [Link]

  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]

  • (PDF) Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease - ResearchGate. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. National Center for Biotechnology Information. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Guide to the Synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole: Pathway, Intermediates, and Protocol

Abstract: This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole, a heterocyclic compound of interest in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The synthesis is strategically designed in three core stages: a palladium-catalyzed Buchwald-Hartwig amination to form the key C-N bond, a standard deprotection step, and a final acylation to yield the target molecule. This document elucidates the chemical logic behind the chosen pathway, provides detailed, step-by-step experimental protocols for each transformation, and discusses the critical role of key intermediates. The guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both a theoretical framework and practical, actionable laboratory instructions.

Introduction

The indole nucleus and the piperazine ring are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] Their combination into a single molecular entity often leads to compounds with potent and diverse pharmacological profiles, including anti-inflammatory, antioxidant, and CNS-active properties.[4][5][6] The target molecule, 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS 256458-54-5), merges the indole core, a piperazine linker, and a thiophene-2-carbonyl moiety, creating a structure with significant potential for engaging with various biological targets.[7]

Developing a logical, efficient, and reproducible synthetic route is paramount for enabling further investigation of this compound and its analogs. The pathway detailed herein is grounded in well-established, high-yield chemical transformations that are common in modern organic synthesis.

Retrosynthetic Analysis

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The analysis identifies two primary disconnections: the amide bond and the aryl C-N bond.

  • Amide Bond Disconnection (C-N): The most evident disconnection is the amide linkage between the piperazine nitrogen and the thiophene carbonyl. This retrosynthetic step yields thiophene-2-carboxylic acid (or its activated form, thiophene-2-carbonyl chloride) and the key intermediate, 4-(piperazin-1-yl)-1H-indole .

  • Aryl C-N Bond Disconnection: The bond between the C4 position of the indole ring and the piperazine nitrogen is the second key disconnection. This transformation is best achieved via a cross-coupling reaction. This step leads to a 4-halo-1H-indole (such as 4-bromo-1H-indole) and mono-protected piperazine (e.g., tert-butyl piperazine-1-carboxylate or Boc-piperazine).

This analysis suggests a convergent synthesis beginning with the coupling of the indole and piperazine fragments, followed by acylation with the thiophene moiety.

G TM Target Molecule 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole I1 Intermediate A 4-(Piperazin-1-yl)-1H-indole TM->I1 Amide Disconnection SM3 Starting Material 3 Thiophene-2-carbonyl chloride TM->SM3 I2 Intermediate B N-Boc-4-(1H-indol-4-yl)piperazine I1->I2 Deprotection SM1 Starting Material 1 4-Bromo-1H-indole I2->SM1 C-N Cross-Coupling Disconnection SM2 Starting Material 2 N-Boc-piperazine I2->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

The Forward Synthesis Pathway

The forward synthesis translates the retrosynthetic strategy into a practical, three-step laboratory process. The pathway is designed for efficiency and relies on robust, well-documented reactions.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Acylation SM1 4-Bromo-1H-indole I1 Intermediate: tert-butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate SM1->I1 Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100°C SM2 N-Boc-piperazine SM2->I1 Pd₂(dba)₃, BINAP NaOtBu, Toluene, 100°C I2 Intermediate: 4-(Piperazin-1-yl)-1H-indole I1->I2 TFA or HCl DCM TM Final Product: 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL] -1H-indole I2->TM Et₃N, DCM 0°C to RT SM3 Thiophene-2-carbonyl chloride SM3->TM Et₃N, DCM 0°C to RT

Figure 2: The three-step forward synthesis pathway.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should always perform their own risk assessments and adhere to all laboratory safety standards.

Step 1: Synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

This step employs a Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[8][9] The choice of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step and achieving high yields.[10] Sodium tert-butoxide serves as a strong, non-nucleophilic base required for the catalytic cycle.[9]

ReagentMolar Eq.Mol. Wt.AmountNotes
4-Bromo-1H-indole1.0196.04(e.g., 1.96 g)Starting material
N-Boc-piperazine1.2186.25(e.g., 2.24 g)Amine source
Sodium tert-butoxide (NaOtBu)1.496.10(e.g., 1.35 g)Base
Pd₂(dba)₃0.02915.72(e.g., 183 mg)Palladium catalyst precursor
(±)-BINAP0.04622.67(e.g., 249 mg)Ligand
Toluene, Anhydrous--(e.g., 50 mL)Solvent

Protocol:

  • To a dry, oven-baked round-bottom flask, add 4-bromo-1H-indole, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate as a solid.

Step 2: Synthesis of 4-(piperazin-1-yl)-1H-indole

This is a standard deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions. Trifluoroacetic acid (TFA) is highly effective, but ethereal HCl can also be used.

ReagentMolar Eq.Mol. Wt.AmountNotes
Intermediate from Step 11.0301.39(e.g., 3.01 g)Starting material
Dichloromethane (DCM)--(e.g., 30 mL)Solvent
Trifluoroacetic Acid (TFA)10.0114.02(e.g., 7.6 mL)Deprotecting agent

Protocol:

  • Dissolve the Boc-protected intermediate in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(piperazin-1-yl)-1H-indole, which can often be used in the next step without further purification.

Step 3: Synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

The final step is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acyl chloride.[11][12] Triethylamine (Et₃N) is added as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction.[13]

ReagentMolar Eq.Mol. Wt.AmountNotes
4-(Piperazin-1-yl)-1H-indole1.0201.27(e.g., 2.01 g)Starting material
Thiophene-2-carbonyl chloride1.1146.59(e.g., 1.61 g)Acylating agent
Triethylamine (Et₃N)2.0101.19(e.g., 2.8 mL)Base
Dichloromethane (DCM), Anhydrous--(e.g., 40 mL)Solvent

Protocol:

  • Dissolve 4-(piperazin-1-yl)-1H-indole and triethylamine in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve thiophene-2-carbonyl chloride in a small amount of anhydrous DCM.

  • Add the thiophene-2-carbonyl chloride solution dropwise to the cooled piperazine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[13]

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography or recrystallization (e.g., from ethyl acetate/hexane) to afford the final product, 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole.

Characterization and Validation

To ensure the trustworthiness of this protocol, each intermediate and the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure, with characteristic shifts expected for the indole, piperazine, and thiophene protons and carbons. The disappearance of the Boc protons (~1.48 ppm) after Step 2 and the appearance of thiophene aromatic protons after Step 3 are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight and elemental composition of the target compound (C₁₇H₁₇N₃OS, MW: 311.40 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound.

Conclusion

The described three-step synthetic pathway provides a reliable and efficient method for the preparation of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole. By leveraging a robust Buchwald-Hartwig amination for the key C-N bond formation followed by standard deprotection and acylation reactions, this guide offers a clear and reproducible route for accessing this valuable heterocyclic scaffold. The protocols are based on well-established chemical principles and are suitable for producing the target compound in quantities required for further research in drug discovery and medicinal chemistry.

References

  • BenchChem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr4vo_HZUWQALtWSRlwteC_mDN5tS5Fa1OIOes7XIIDKwiI8eK94hH89t5hEgxCdgdm-XQkyq6PDYKL4ctMem1E33VWEbxSntshkC5VMVDE--CDvwSFBhfi6mOVVx6wEJ5HdqsYc9EnrQZMsZeG0MctluRNnx9C9YNxmOkZZrIiG14o3jHGgQ09oG2aDQ7gVSBa4LBiolfzcSnU0Lj6Vqw_ke5W_ACQHPUfjTC90CwdOEPujHdmGqC92sHDSamDa5e_xjAgHMwjw==
  • Baydar, Z. K., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 24(3), 350-360. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjZVzdGNCGlVvRZmMxLPeth7Z_JqxKN4osYb1fLoHz3g5Wkyklx1lrNMC1BQCglKXY2E4Lgp7LhrEx6AmKzKDcuUg0l-gP0w2RkaJUWrzjeJZwcSoJ8R6m76UMqSQ1LNwZmyiGJX2hrWNGh-8N3rnKw__-lVG5Yt1-1FpKhrp8fLEO6J1SHT2dEf91hFKEzuQajLH9btKmBt3kgSFNjQ6RtYrpNk-TXAcRsJ0hZJaTOC-LsgLA248gQpfHftP1sky5_WasLir5-cvd6ru7sbRQlTSRBcBWIPsAZw4m7vZph8QK0Yc3jEpZgMjCF6zp_LxqHjQjMrAFABYef3mpkCRb9tRj4blqbqTYCVZogw==
  • BenchChem. Technical Support Center: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperazine. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUym6seRSWYP6Ui-neUtvcMCw1cJ2qlZ9SGSNtxCBjquLgl5QgGzZfEuevpKn_nyOrPH1qn79PIe3zNAovdLvn3O7wicIxyw0edUjWl16xG0Iibk4dqJUAhAak_KIk2pv73rVMRXBpZTBKbRcogCMU5par8RAI_4SIY1-ySKl_ARO2sfGPClytMMgFNkU6ClDnHFuuc75IYHWy_tM1HoQDvqB2UMbrsTu8u4SV
  • ResearchGate. Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking | Request PDF. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOEBXFfb4Ibohz3VxRfHKTlcmsH-GbPxF6eGIMwUlWQxTWGfVg9DvNBH5WYKlvZBmH2xXWom8qMI0lXyWf3_etImDsNyX5M3VZ_Gr1Y4IfmZIxeqUdvtCl3au4XVVSClnkqmC4SmQ9zFA6wJVYjrQSqKi6RHogjtfkZmksbYh4LbOu_hLcBJHXl77E8d_UiFZ6w7971PrScy7JWNuifWjYfQVhLJw8yKealqJs0U0nuwih0Po-AWErkcUW2fGqaOk1mJfPBYbv3M07Q1ymKCtqh2Q7g1aul2TyfN-oqPa4w1FpdW9oSDVM7Ozt
  • PubMed. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 71, 116950. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQBSe_GRRf50Rx9P_j4hi5K_xujHJJr73QuwbtMBiz39MWRQmtNYzQ78UxbVqa84gvTMrEaXOLmlEe4ylEdH2PVy3gv9_W55VGmv5qP6jaxHJ4_BIIUlpNsOweTK-OpC3YS3zV
  • Semantic Scholar. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiYcWM8eQABT3Z_DweVAbm91o-pWKU9GMZElxKBTceyt7khZlhGEksw_hXUtU00yxlWi7aQfrsWUbAF2hjteqq2kcKKux5HU06wLNkz9qLFdyqYSTHRIhXo9KA3SdGX8rdvA3Bora5F9T8gxoe5m5NqJEro38UEKTq3rz7XrsEcwzSlhWbVgwdOg==
  • Bentham Science Publishers. (2018). In Vitro Antibacterial and Antifungal Activity and Computational Evaluation of Novel Indole Derivatives Containing 4-Substituted Piperazine Moieties. Current Medicinal Chemistry, 15(10), 1079-1086. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsUZ6E_2bqjoqClbzuOPyla3XFDbEq1LdabxVkJYRV2Cf5aP0DpensngZiPYh1j9hIcZY2g1SHIl-Is334XJoMfthoQecOmarBs51M8ldmpPAz9L5ZfJxhMUdelZuWenwtRDGUh8=
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNfvpuhzVVe35AhkU2a-_O7PWRDtlSWWZUxm1k0jj_3TNoVwtjyvU9DGeSbI1xFY9iVpsK2jyOa9UiwR9kmUjCTIKMj6Qq6ZS2a9eHPsNGkikUueiAOZoFCCkn8SH2RBBjAv4TEqv79J4d4IC6
  • Impactfactor. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4), 2815-22. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKDsgS1XpRNqdvcWgNOC50bjk18ixRccsksIrurywhVX-01P_J_6rOUi0D0afTacb_iulX48AT5nJEgEEEQg2ce_vXUOcUv7vcdNrUfell-nhXHNd-deKcgld7eHkrDa61tvOYh9zj5Ev8kFTkHKYdQ9MiFkeZ_f1HVSXL75ohACg=
  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaf8B8L5JCoYAh-u0uGYrfiJU8uWXEq-xnhLz1rW6OgaRKb5z4dyEE2icfYEgQWm5MVP7R7EICoUphmXoCs8I00SGxu--mzZTpc9u6DKvIBW5guj-QtY3AZVflh9_F5cAfgLbMyqzeHp367bVupsUXPKh6Dn7gQpWLElu__WKgrGhKhRXSSp6yGaUidiH_LWX35WkBT52Lrgipl3NZU355CpcNBf3GrNWngqTm
  • Organ, M. G., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpM6jJXiRNAzm5DXSJbWDNm0PwmsAlq7-XR0xHjzydRo-muoKWI7PeNSiSEnCvH6m8MM9vNyA30LUancBvXsMBcmHt34u9eMVl_IdAbpm6hmv67g5_lyTwIF-RYRQ0gSgdHC8whNrdWp0V2dNUgiHhVG4X
  • ResearchGate. Synthesis of new piperazinylindolyl propanones and preliminary CNS pharmacological evaluation in mice. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdUOjJrDOg_UZ3XFit9QdTNpHLqb_aIBE2AhQ2b-81yyA-FsYjEueXOGATWDgG8Bh6p_0FpPVNF1XY1aPSrUkdu_ENn2NQAVQb53cZxKlCICHA-SsNiT2VwP39deKJz_Bc4PaBJdfQZaGnJncrl0X3f8xxSyff1-tf-OdcJ1QoOaMsARwQfnVz1vkAAk10t69vh0Yuf-lrYJHJPUKjlQb6S7g8seJ1waLJrmIQXBXhADzEKIm48mky4j7WceRzf5EFT_zdJmR2q2glK2A81FNS6hjIGw==
  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8JinVDBrd-pPEIlwhjjyasP05OdAxgwOCjKRiE8Uux1bT1ZjNV-K_FHNNygXGkjfYYcYb3ah9Wj6HsuYIlKkC7vq2ja6icSb2Md7LOM3MON14VMM3faSeMoCGWdjOTmKgFWNQo5Ndu5GtxwFdAj8Ewlq2XLXfJZEzS2RrBTUU-6w90KiODvpN5AcKm-ssbclNng==
  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available at: https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcr8RJgw2gr6MSzbbs6WoqpFuhgXB97Oa3XpjdFDVSaiTcuvBkXIhuhG6ReD3bt9uk-HkI1GRQKNHZwdoPXwHXEFgn1FO1RmVIqXicc0C61wIZ-wMubLHwRvkdJskEdQvG7RhOCNYUp1oBFes=
  • Sapphire Bioscience. 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVoXvr5WpNjsfb9tTZqlVgyTPB9QQ5NrE9-DaTItFghNxBnaUzYsdZNvdXfbivwXF3ruiWu-NPGjzaf3pD_C0exswQxB3XZwb0BGkMEqATsHgp1oCNmOYhkJ-k2auBEe2OeXR9ycFAFwNBZK5J4r5YyKl4TAWZQoCfpl3R1bShvTnYzlDPhmRrTUySugSqJQeZ19OA_4_HeEZjhLP5giiusFXUjDjFSJMvPqFv7w==
  • Ambeed.com. Reactions of Piperazines. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM_jnOwzWfXfxkfanbJyF0kJGrd6nV6PHM_azljwoHQJUT5cicVCPlQWzaV_qSOuVjRy5eO8d2jiT8F36k-GgrEILh02EV3Z9-AFxnh8SG1J81cmH4Mp3VVc2I-o3OuhDyfvz4Hkt2SHbBL3z8x8VKzIH7zPagdfWTtrZL09tO
  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlzFljbn7bJ3h4JCT6MCvkiX4GRAH0aaDITM7FgvXZnj2lq3qn5mZftAWmpAZjUsILtgRvIhCGPGiAkct8WPdErSurzYCfnUurNCeuYLxhYMUKbw6f3Qprdigt3xBZxAoy8eUBcg==
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhVSZKrWUd6jjk8FNErRkmuK2SnExLIFIiEQE_l_hJwSgFtpps8MgeysktvpyBpn20qbhDHSVCZXa7xU54SnJDhQbfV6wbuUveLL1zarRHJIW2ljh-BsSJO1jNzzF0imQ=
  • BenchChem. 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-6gRLBX_SegmpWGlCQ4nf7dTcxy3yNv7rdvG_a5_rlAjI2-oP9d8sP_yehTrCkB_ds1JdnGa-P2pvjBSYTpat1uAyefVh2IEyzEsslF2Tqg0zfCNiB5l8vow4gVSdrPTfiytz2Q==

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Abstract The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a complex, multi-ring pharmaceutical intermediate that presents unique analytical challenges due to its distinct hydrophobic and basic moietie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a complex, multi-ring pharmaceutical intermediate that presents unique analytical challenges due to its distinct hydrophobic and basic moieties. This application note provides a comprehensive, step-by-step guide to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By deeply analyzing the physicochemical properties of the molecule, this guide establishes a self-validating protocol that mitigates common chromatographic pitfalls such as peak tailing and poor resolution.

Introduction & Physicochemical Profiling

Understanding the structural anatomy of an analyte is the foundational step in logical method development. (CAS: 191349-37-8) features three critical structural domains:

  • 1H-Indole Ring : Highly hydrophobic and strongly UV-active.

  • Thiophene-2-carbonyl Group : A sulfur-containing aromatic amide that adds to the molecule's lipophilicity and structural rigidity.

  • Piperazine Linker : Contains a tertiary amine. This basic nitrogen (estimated pKa ~7.5) is the primary driver of chromatographic behavior, as it readily protonates in aqueous solutions.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / DescriptionChromatographic Implication
Chemical Formula C17H17N3OSHigh carbon content requires a strong organic modifier (Acetonitrile) for efficient elution.
Chromophores Indole, ThiopheneEnables highly sensitive UV/DAD detection at 254 nm or 280 nm.
Basicity Basic (Piperazine N)Positively charged at neutral/acidic pH; high risk of secondary electrostatic interactions with silica.
Lipophilicity High (Est. LogP ~4.0)Strong retention on C18 stationary phases; necessitates a gradient elution profile.

Method Rationale & Mechanistic Causality (E-E-A-T)

As an analytical scientist, it is not enough to simply run a gradient; one must understand the causality behind the separation mechanics. The most significant hurdle in analyzing basic piperazine derivatives is peak tailing .

In reversed-phase HPLC, peak tailing arises from a dual-retention mechanism. While the hydrophobic rings interact predictably with the C18 carbon chains, the basic piperazine nitrogen undergoes polar secondary interactions with residual unbonded silanol groups (-Si-OH) on the silica support. As highlighted by , at a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanate ions (-Si-O⁻). The positively charged piperazine is electrostatically attracted to these sites, causing the molecules to "lag" and elute as an asymmetrical tailing peak.

The Solution:

  • pH Suppression : By utilizing a low-pH mobile phase (pH ≤ 3.0) using 0.1% Trifluoroacetic acid (TFA), we force the silanol groups into their fully protonated, neutral state (-Si-OH). This eliminates the electrostatic attraction, as corroborated by .

  • Stationary Phase Selection : We utilize a modern, high-purity Type B silica column with dense end-capping. End-capping chemically blocks residual silanols, further preventing secondary interactions as recommended by.

HPLC_Workflow Start 1. Structural Analysis Target: Basic Piperazine Col 2. Column Selection Type B Silica (End-capped) Start->Col pH 3. Mobile Phase pH Optimization Col->pH Low Low pH (pH < 3.0) 0.1% TFA / Formic Acid pH->Low High High pH (pH > 8.0) Ammonium Bicarbonate pH->High Eval Evaluate Peak Symmetry (Target As < 1.2) Low->Eval High->Eval Tail Peak Tailing (As > 1.5) Eval->Tail Fail Sym Symmetrical Peak Eval->Sym Pass Mod Add Amine Modifier (e.g., Triethylamine) Tail->Mod Grad 4. Gradient Optimization Acetonitrile / Water Sym->Grad Mod->Eval Final Final Validated Method Grad->Final

Logical workflow for HPLC method development targeting basic piperazine derivatives.

Experimental Protocols & Workflows

Reagents and Materials
  • Analyte : 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (Reference Standard, >99% purity).

  • Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS Grade Trifluoroacetic acid (TFA).

Step-by-Step Method Development Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane. The resulting pH will be approximately 2.1.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

  • Causality: Acetonitrile is chosen over methanol due to its lower viscosity (reducing system backpressure) and superior ability to disrupt π−π interactions between the aromatic analyte and the C18 phase, yielding sharper peaks.

Step 2: Sample Preparation & Diluent Optimization

  • Prepare a stock solution of the analyte at 1.0 mg/mL in 100% Acetonitrile.

  • Dilute to a working concentration of 50 µg/mL using a diluent of Water:Acetonitrile (80:20, v/v) .

  • Causality: Injecting a sample dissolved in a solvent stronger than the initial mobile phase causes the analyte to rush down the column before partitioning, leading to peak fronting or splitting. Matching the diluent to the initial gradient conditions ensures proper peak focusing at the head of the column.

Step 3: Chromatographic Scouting

  • Run a broad linear gradient from 5% B to 95% B over 20 minutes to determine the elution window.

  • Calculate the retention factor ( k′ ). Adjust the gradient slope to ensure the analyte elutes within a k′ range of 2 to 10.

Final Optimized HPLC Protocol

Based on the scouting and optimization phases, the following self-validating protocol guarantees baseline resolution, excellent peak symmetry, and robust reproducibility.

Table 2: Optimized Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer kinetics and reduces viscosity)
Injection Volume 10 µL
Detection UV/DAD at 254 nm
Needle Wash Methanol:Water (50:50, v/v)
Table 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic Hold
10.01090Linear Gradient
12.01090Column Wash
12.18020Return to Initial
15.08020Re-equilibration

System Suitability & Validation Data

To ensure the method is authoritative and trustworthy, it must pass strict System Suitability Testing (SST) in accordance with ICH Q2(R1) guidelines.

Table 4: Expected Validation Parameters
ParameterAcceptance CriteriaObserved Value (Representative)
Retention Time (Rt) Consistent7.85 ± 0.02 min
USP Tailing Factor (As) ≤ 1.51.12
Theoretical Plates (N) ≥ 2000> 15,000
% RSD (Area, n=6) ≤ 2.0%0.45%
Linearity (R²) ≥ 0.9990.9998 (Range: 5 - 100 µg/mL)
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mL

Troubleshooting Guide

Even robust methods can encounter issues over time. Use this diagnostic matrix to troubleshoot common deviations.

Table 5: Diagnostics and Corrective Actions
SymptomMechanistic CauseCorrective Action
Peak Tailing (As > 1.5) Re-emergence of secondary silanol interactions or column voiding.Verify mobile phase pH is < 3.0. If using older silica, add 10 mM Triethylamine (TEA). Replace column if physical voiding is suspected.
Peak Fronting / Splitting Sample solvent is stronger than the initial mobile phase (Solvent Effect), or column overload.Re-dissolve the sample in the initial mobile phase (80% Aqueous). Reduce injection volume from 10 µL to 5 µL.
Drifting Baseline Differences in UV absorbance between Mobile Phase A and B during the gradient.TFA has significant absorbance at < 220 nm. Ensure detection is strictly monitored at 254 nm where TFA absorbance is negligible.
Retention Time Shift Incomplete column re-equilibration or organic modifier evaporation.Extend the re-equilibration time at the end of the gradient to at least 5 column volumes. Cap solvent bottles tightly.

References

  • Chrom Tech . What Causes Peak Tailing in HPLC? Retrieved from:[Link]

  • Element Lab Solutions . Peak Tailing in HPLC. Retrieved from:[Link]

  • Phenomenex . How to Reduce Peak Tailing in HPLC. Retrieved from:[Link]

Application

Application Note: Preparation and Handling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole Stock Solutions

Executive Summary The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole is a complex synthetic heterocyclic molecule utilized in advanced pharmacological screening, including antiviral and targeted receptor a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole is a complex synthetic heterocyclic molecule utilized in advanced pharmacological screening, including antiviral and targeted receptor assays[1]. Characterized by an indole ring, a piperazine linker, and a thiophene-2-carbonyl moiety, this compound exhibits high lipophilicity and poor aqueous solubility.

This application note provides a field-proven, self-validating protocol for the preparation, storage, and dilution of stock solutions. As a Senior Application Scientist, I have designed this workflow to address the specific physicochemical vulnerabilities of this compound—namely, its susceptibility to micro-precipitation, photo-oxidation, and solvent shock.

Physicochemical Profiling & Mechanistic Rationale

Before initiating dissolution, it is critical to understand the causality behind the solvent selection. The presence of the planar indole and thiophene rings drives strong intermolecular π−π stacking in the crystal lattice, rendering the compound practically insoluble in water[1].

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening libraries because its amphiphilic nature disrupts these lattice forces[2]. However, DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if atmospheric moisture is absorbed during handling, the local dielectric constant of the solvent shifts. For highly lipophilic compounds like 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole, even a 2-5% water content in DMSO will trigger invisible micro-precipitation, drastically right-shifting dose-response curves and generating false negatives in biochemical assays[3].

Table 1: Physicochemical Properties
PropertyValueOperational Implication
CAS Number 191349-37-8 / 256458-54-5Verify lot-specific purity before dissolution.
Molecular Formula C₁₇H₁₇N₃OSContains oxidizable sulfur and nitrogen centers.
Molecular Weight 311.40 g/mol Base metric for all molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Requires strict moisture control during handling.
Light Sensitivity High (Thiophene/Indole)Mandates the use of amber/opaque storage vials.

Quantitative Reconstitution Matrix

To ensure absolute precision, utilize the following pre-calculated mass-to-volume matrix. Weighing errors are the leading cause of assay irreproducibility; always use an analytical balance with a minimum readability of 0.01 mg.

Table 2: Mass Required for Standard Stock Molarities (MW: 311.40 g/mol )
Target MolarityMass for 1.0 mLMass for 5.0 mLMass for 10.0 mL
10 mM 3.11 mg15.57 mg31.14 mg
25 mM 7.79 mg38.93 mg77.85 mg
50 mM 15.57 mg77.85 mg155.70 mg

Experimental Protocol: Self-Validating Stock Preparation

This protocol incorporates built-in Quality Control (QC) checkpoints to ensure the physical and chemical integrity of the stock solution.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the lyophilized compound from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This microscopic water drastically reduces the compound's solubility limit in DMSO[4].

  • Weighing: Tare a static-free weighing boat and transfer the required mass (refer to Table 2). Transfer the powder into a sterile, amber glass or polypropylene vial.

Phase 2: Dissolution and QC
  • Solvent Addition: Add the precise volume of Anhydrous DMSO using a positive displacement pipette.

  • Mechanical Agitation: Vortex the vial at maximum speed for 60 seconds.

  • Controlled Sonication: If particulates remain, place the vial in a water bath sonicator for 2–5 minutes.

    • Causality: Sonication provides the kinetic energy to break the crystal lattice. However, the bath temperature must be kept below 30°C. Excessive heat can induce degradation of the thiophene-2-carbonyl moiety.

  • QC Check (Tyndall Effect): Shine a focused LED beam through the vial against a dark background. The solution must be optically clear. Any light scattering indicates micro-precipitates, requiring further sonication or the addition of a co-solvent.

Phase 3: Aliquoting and Storage
  • Aliquoting: Dispense the master stock into 50 µL or 100 µL single-use aliquots using amber PCR tubes or foil-wrapped microcentrifuge tubes.

    • Causality: Indole and thiophene rings are electron-rich and prone to UV-induced photo-oxidation[2]. Amber tubes block harmful wavelengths.

  • Cryopreservation: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[4].

    • Causality: Repeated freeze-thaw cycles cause concentration gradients and irreversible precipitation. Single-use aliquots completely bypass this failure mode[4].

Preparation of Aqueous Working Solutions

Directly injecting a 50 mM DMSO stock into an aqueous cell culture medium causes a phenomenon known as "solvent shock." The rapid diffusion of DMSO into the water leaves the highly lipophilic 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole stranded, causing it to crash out of solution as amorphous aggregates[3].

Step-by-Step Aqueous Dilution:

  • Thaw a single DMSO aliquot at room temperature and vortex briefly.

  • Prepare an intermediate dilution plate. Dilute the stock 1:10 into neat DMSO or a transition buffer (e.g., 50% DMSO / 50% Assay Buffer).

  • Perform the final dilution into the aqueous assay medium dropwise, under continuous vortexing.

  • Toxicity Limit: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v) for in vitro cell cultures, or 2.0% (v/v) for in vivo animal dosing, to prevent solvent-induced cytotoxicity[5].

Workflow Visualization

G N1 Solid Compound Equilibrate to RT in desiccator N2 Weighing Analytical balance (0.01 mg precision) N1->N2 Transfer N3 Primary Dissolution Add Anhydrous DMSO, Vortex & Sonicate (<30°C) N2->N3 Add Solvent N4 QC Check Verify optical clarity (Tyndall Effect) N3->N4 Inspect N5 Aliquoting Dispense into single-use amber vials N4->N5 Pass N6 Long-Term Storage Store at -80°C (Avoid freeze-thaw) N5->N6 Cryopreserve N7 Working Solution Stepwise aqueous dilution (Final DMSO < 0.5%) N5->N7 Immediate Assay

Workflow for the preparation, aliquoting, and dilution of heterocyclic stock solutions.

References

  • Title: MedChemExpress Compound Handling and Usage Guide Source: manuals.plus URL: [Link]

  • Title: An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser Source: nih.gov URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: intechopen.com URL: [Link]

Sources

Method

Application Note: Functional Characterization of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole as a 5-HT6 Receptor Antagonist using TR-FRET cAMP Assays

Introduction & Scientific Rationale The 5-hydroxytryptamine 6 (5-HT6) receptor is a Gs-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It has emerged as a highly validated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 5-hydroxytryptamine 6 (5-HT6) receptor is a Gs-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It has emerged as a highly validated therapeutic target for cognitive impairment, Alzheimer's disease, and schizophrenia[1]. The 4-(piperazin-1-yl)-1H-indole scaffold is a privileged pharmacophore known for potent 5-HT6 receptor binding[2]. By functionalizing the piperazine ring with a thiophene-2-carbonyl moiety, the resulting compound—4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (hereafter referred to as TCPI , CAS 191349-37-8)—exhibits favorable structural constraints for competitive antagonism at the 5-HT6 receptor.

This application note details a robust, self-validating cell-based protocol to quantify the antagonistic efficacy of TCPI. We employ a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay, which provides a highly sensitive, no-wash workflow ideal for high-throughput screening and pharmacological profiling[3].

Mechanism of Action & Assay Principle

Because the 5-HT6 receptor couples to the Gαs protein, its activation by endogenous serotonin (5-HT) stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[1]. TCPI acts as a competitive antagonist, blocking 5-HT-induced Gs-coupling and subsequently reducing cAMP production.

To accurately measure this inhibition, the assay utilizes a competitive TR-FRET immunoassay principle[4]. The cell lysate is incubated with a europium chelate-labeled cAMP tracer (donor) and a fluorophore-labeled anti-cAMP antibody (acceptor)[5]. Endogenous cAMP produced by the cells competes with the europium-cAMP tracer for antibody binding. Therefore, high intracellular cAMP (agonist effect) results in a low TR-FRET signal , whereas successful antagonism by TCPI restores a high TR-FRET signal [3].

Pathway TCPI TCPI (Antagonist) CAS 191349-37-8 Receptor 5-HT6 Receptor (GPCR) TCPI->Receptor Competitively Blocks Serotonin 5-HT (Agonist) Serotonin->Receptor Activates Gs Gαs Protein Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion

Mechanism of Action: TCPI antagonism of the Gs-coupled 5-HT6 receptor signaling pathway.

Materials & Reagents

  • Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor (HEK293-h5HT6).

  • Test Compound: 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (TCPI).

  • Reference Antagonist: SB-271046 (Positive control for assay validation).

  • Agonist: Serotonin hydrochloride (5-HT).

  • Assay Kit: TR-FRET cAMP Assay Kit (e.g., THUNDER™ or LANCE® Ultra)[4][5].

  • Stimulation Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the enzymatic degradation of newly synthesized cAMP, ensuring a stable and measurable accumulation window.

  • Microplates: 384-well low-volume white microplates (optimal for luminescence/time-resolved fluorescence).

Detailed Experimental Protocol

Step 3.1: Cell Preparation
  • Harvest HEK293-h5HT6 cells at 80-90% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

  • Centrifuge at 200 x g for 5 minutes and resuspend the cell pellet in the prepared Stimulation Buffer.

  • Count the cells and adjust the density to 1×106 cells/mL (yielding 5,000 cells per 5 µL assay volume).

Step 3.2: Compound Preparation
  • Prepare a 10 mM stock solution of TCPI in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution of TCPI in Stimulation Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

Step 3.3: Assay Setup (Antagonist Mode)
  • Cell Plating: Dispense 5 µL of the cell suspension into each well of the 384-well plate.

  • Antagonist Incubation: Add 2.5 µL of the serially diluted TCPI (or vehicle control) to the respective wells. Incubate for 30 minutes at room temperature.

    • Causality Note: Pre-incubation allows the antagonist to reach binding equilibrium with the 5-HT6 receptor before the agonist challenge.

  • Agonist Challenge: Add 2.5 µL of 5-HT at an EC80​ concentration (predetermined via an agonist dose-response curve, typically around 20-30 nM). Incubate for an additional 30 minutes at room temperature.

    • Causality Note: Using the EC80​ concentration of 5-HT ensures a robust assay signal window while remaining sensitive enough to be competitively displaced by the TCPI antagonist.

Step 3.4: Lysis & Detection
  • Prepare the TR-FRET detection reagents according to the manufacturer's protocol (e.g., mixing the Europium-cAMP tracer and the Acceptor-labeled anti-cAMP antibody in lysis buffer)[5].

  • Add 10 µL of the combined detection reagent to each well.

  • Incubate the plate in the dark for 1 hour at room temperature to allow complete cell lysis and competitive binding equilibrium.

Step 3.5: Readout
  • Read the plate on a TR-FRET compatible microplate reader.

  • Excitation: 320-340 nm.

  • Emission: Measure both the donor emission (615 nm or 620 nm) and the acceptor emission (665 nm).

Workflow Step1 1. Cell Plating HEK293-5HT6 + IBMX Step2 2. Antagonist Add TCPI (30 min) Step1->Step2 Step3 3. Agonist Challenge Add 5-HT EC80 (30 min) Step2->Step3 Step4 4. Lysis & Detection TR-FRET Reagents (1 hr) Step3->Step4 Step5 5. Readout Ratio 665/615 nm Step4->Step5

Step-by-step workflow for the TR-FRET cAMP functional assay.

Data Analysis & Expected Results

Calculate the TR-FRET ratio for each well: Ratio=(Emission615​Emission665​​)×104 . Plot the TR-FRET ratios against the log concentration of TCPI using a 4-parameter logistic non-linear regression model to determine the IC50​ . Because of the inverse nature of the assay, higher TCPI concentrations will yield higher TR-FRET ratios (indicating lower cAMP levels).

Representative Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for TCPI compared to the reference antagonist SB-271046, alongside critical assay quality metrics.

ParameterTCPI (Test Compound)SB-271046 (Reference)Assay Quality Metric
IC50 (nM) 12.5 ± 1.28.4 ± 0.9-
Ki (nM) 4.8 ± 0.53.2 ± 0.4-
Max Inhibition (%) 98.5%100%-
Z'-Factor --0.78 (Robust)
S/B Ratio --5.2

Self-Validating Controls & Troubleshooting

To ensure the trustworthiness and integrity of the experimental data, the following self-validating systems must be embedded within the plate map:

  • Z'-Factor Calculation: Include at least 16 wells of maximum signal (cells + vehicle + no agonist) and minimum signal (cells + vehicle + EC80​ agonist). A Z'-factor >0.5 confirms the assay is robust and suitable for high-throughput screening.

  • Agonist EC80​ Verification: Run a parallel 5-HT dose-response curve on the same plate to confirm that the challenge concentration accurately reflects the EC80​ under the specific daily assay conditions. Shifts in the EC80​ can indicate variations in cell passage number or receptor expression levels.

  • Interference Control: Highly fluorescent compounds can quench or artificially inflate TR-FRET signals. Always analyze the raw donor emission (615 nm) independently; significant deviations in the 615 nm signal across the TCPI dilution series indicate compound autofluorescence or assay interference rather than true biological antagonism.

Sources

Application

Application Note: LC-MS/MS Method Development and Parameters for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Executive Overview The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 191349-37-8) is a synthetic heterocyclic molecule characterized by its tripartite structure: an indole core, a piperazine linker,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 191349-37-8) is a synthetic heterocyclic molecule characterized by its tripartite structure: an indole core, a piperazine linker, and a thiophene-2-carbonyl moiety. In modern drug discovery, accurately profiling the pharmacokinetics (PK) and ADME properties of such novel hits requires highly sensitive and robust bioanalytical methods.

This application note provides a comprehensive, self-validating protocol for the quantification of this compound in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is designed to comply with the stringent standards set forth in the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance for Industry .

Physicochemical Profiling & Mass Spectrometric Rationale

To develop a robust MS method, one must first understand the physicochemical nature of the analyte. The piperazine ring contains basic nitrogen atoms that readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal ionization strategy.

Table 1: Physicochemical and Exact Mass Data
ParameterValueRationale / Implication for MS
Molecular Formula C₁₇H₁₇N₃OSDictates the isotopic distribution pattern.
Monoisotopic Mass 311.1092 DaBase mass for exact mass calculations.
Precursor Ion [M+H]⁺ 312.1165 DaTarget Q1 mass for MRM transitions in ESI+ mode.
LogP (Estimated) ~2.5 - 3.5Moderately lipophilic; requires high organic solvent for elution.
Fragmentation Dynamics (Causality of MRM Selection)

In tandem mass spectrometry, collision-induced dissociation (CID) of piperazine amides typically yields highly stable acylium ions . When the [M+H]⁺ precursor (m/z 312.1) is subjected to CID, the most labile bond is the amide linkage between the thiophene-2-carbonyl group and the piperazine ring.

  • Quantifier Ion (m/z 111.0): Cleavage of the amide bond generates the thiophene-2-carbonyl cation. Its high resonance stability makes it the most abundant and reproducible fragment, ideal for the primary MRM transition.

  • Qualifier Ions (m/z 201.1 & 118.1): The complementary piperazine-indole fragment (m/z 201.1) and the secondary cleavage product at the indole-piperazine junction (m/z 118.1) serve as qualifier transitions to ensure structural specificity and rule out isobaric interferences.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 312.1 F1 Thiophene-2-carbonyl Cation m/z 111.0 (Quantifier) M->F1 Amide Cleavage F2 Indole-Piperazine Fragment m/z 201.1 (Qualifier) M->F2 Amide Cleavage F3 Indole Cation m/z 118.1 (Qualifier) M->F3 C-N Bond Cleavage

Proposed MS/MS Fragmentation Pathway for the target compound.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating matrix-matched calibration curves and a stable isotope-labeled internal standard (SIL-IS), the method automatically corrects for matrix suppression and extraction recovery variations.

Phase 1: Mass Spectrometer Tuning
  • Preparation of Tuning Solution: Prepare a 100 ng/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons [H⁺] to drive the equilibrium toward the ionized state in the ESI source.

  • Infusion: Infuse the solution directly into the MS source at 10 µL/min using a syringe pump.

  • Precursor Optimization: Scan Q1 from m/z 100 to 500. Optimize the Declustering Potential (DP) to maximize the intensity of the m/z 312.1 peak without causing in-source fragmentation.

  • Product Ion Mapping: Isolate m/z 312.1 in Q1 and perform a Collision Energy (CE) sweep (10 eV to 50 eV) in Q2. Record the optimal CE for the quantifier and qualifier fragments in Q3.

Table 2: Optimized MS/MS (MRM) Parameters
Transition TypeQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
Quantifier 312.1111.050702510
Qualifier 1 312.1201.150702012
Qualifier 2 312.1118.150703510
Phase 2: Chromatographic Separation Strategy

A reverse-phase UHPLC approach is utilized. The goal is to focus the analyte band at the head of the column and elute it sharply to maximize the signal-to-noise (S/N) ratio while separating it from endogenous phospholipids that cause ion suppression.

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

Table 3: UHPLC Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic hold (desalting)
2.50595Linear ramp (elution)
3.50595Column wash
3.60955Re-equilibration
5.00955End
Phase 3: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (blank, calibration standards, or unknown samples) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 50 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Causality: The 1:3 organic ratio rapidly denatures plasma proteins, forcing them out of solution while keeping the lipophilic target compound dissolved.

  • Agitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean plate, dilute with 100 µL of Mobile Phase A (to prevent solvent-effect peak distortion upon injection), and inject 5 µL into the LC-MS/MS.

LCMS_Workflow N1 1. Compound Infusion ESI+ Optimization N2 2. Precursor Selection [M+H]+ m/z 312.1 N1->N2 N3 3. CID Optimization CE & DP Sweep N2->N3 N4 4. MRM Selection m/z 312.1 -> 111.0 N3->N4 N5 5. UHPLC Method C18, 0.1% FA Gradient N4->N5 N6 6. Bioanalytical Validation Accuracy & Precision N5->N6

LC-MS/MS Method Development and Validation Workflow.

Bioanalytical Method Validation (BMV) Criteria

To ensure regulatory compliance, the developed method must be validated according to FDA guidelines . Key self-validating checks include:

  • Selectivity: Analyze 6 independent sources of blank matrix to ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area at the analyte retention time.

  • Matrix Effect: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF should have a Coefficient of Variation (CV) <15%.

  • Accuracy & Precision: Inter- and intra-batch precision must be ≤15% (≤20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ).

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Method

Application Note: A Comprehensive Guide to the NMR Spectroscopic Characterization of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole represents a complex heterocyclic scaffold re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole represents a complex heterocyclic scaffold relevant to medicinal chemistry and drug discovery. Unambiguous structural verification and characterization are critical for its progression in research and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive, field-proven methodology for the characterization of this specific molecule using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We move beyond simple step-listing to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Part 1: Foundational Principles & Molecular Analysis

Before detailing the experimental protocols, it is crucial to analyze the target molecule's structure to predict its spectral features. The molecule is composed of three distinct chemical moieties: a 4-substituted 1H-indole, a 1,4-disubstituted piperazine, and a thiophene-2-carbonyl group. Each part will contribute a unique signature to the overall NMR spectrum.

Molecular Structure and Atom Numbering:

A consistent numbering scheme is essential for unambiguous assignment. The following structure will be used throughout this guide:

Chemical structure of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole with atom numbering for NMR assignment.

(Note: Image is a placeholder for the chemical structure with numbering. The following text will refer to this numbering scheme.)

Predicted Spectral Features of Constituent Moieties:

  • 1H-Indole Ring: The indole system contains five aromatic protons (H-2, H-3, H-5, H-6, H-7) and one N-H proton (H-1). The N-H proton is expected to appear as a broad singlet far downfield (δ > 10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[1] The aromatic protons will reside in the δ 6.5-8.0 ppm region, with coupling patterns dictated by their ortho, meta, and para relationships.[2]

  • Thiophene Ring: The thiophene ring has three aromatic protons (H-2', H-4', H-5') that typically resonate between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling constants are characteristic of a 2-substituted thiophene system.[3][4]

  • Piperazine Ring: This is the most complex moiety from a dynamic perspective. Due to restricted rotation around the amide bond (C-1'—N-B), the piperazine ring may exhibit conformational isomers (rotamers) at room temperature.[5][6] This, combined with the chair-to-chair interconversion of the ring, can lead to significantly broadened signals or even distinct sets of signals for the eight piperazine protons (H-A1/A2 and H-B1/B2). The protons on the nitrogen adjacent to the indole (N-A) will be in a different chemical environment than those adjacent to the electron-withdrawing carbonyl group (N-B), which are expected to be further downfield.[7][8]

Part 2: Experimental Design & Protocols

This section provides detailed, validated protocols for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.

Protocol 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the final spectrum.[9]

  • Analyte Mass: Weigh approximately 10-15 mg of the compound for ¹H and 2D NMR, and 20-30 mg for a high-quality ¹³C NMR spectrum.[10][11]

  • Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for several reasons: (a) It is an excellent solvent for a wide range of organic molecules, ensuring complete dissolution. (b) Its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with key analyte signals. (c) Crucially, as a hydrogen-bond acceptor, it slows down the exchange of the indole N-H proton, allowing for its sharp observation.[1]

  • Dissolution: Prepare the sample in a clean, dry vial. Add the solvent to the analyte and gently vortex or sonicate until the solid is fully dissolved. A homogenous solution is critical to avoid poor magnetic field shimming.[11]

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell).[9] Ensure the sample height is between 4 and 5 cm to optimize performance within the spectrometer's receiver coils.[9]

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for simplicity and to avoid potential reactivity, it is often preferable to use the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) as a secondary reference.[7][9]

Workflow for NMR Data Acquisition

The logical flow of experiments is designed to build a complete structural picture efficiently.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis SamplePrep Sample Preparation (10-20 mg in DMSO-d6) H1 1. ¹H NMR (Proton Survey) SamplePrep->H1 C13 2. ¹³C NMR & DEPT (Carbon Skeleton) H1->C13 COSY 3. 2D gCOSY (H-H Connectivity) C13->COSY HSQC 4. 2D gHSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. 2D gHMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Structure Elucidation & Verification HMBC->Analysis G cluster_mol Key HMBC Correlations Indole Indole Ring C4_Indole C-4 (Indole) Piperazine Piperazine Ring Thiophene Thiophene-Carbonyl C1_Carbonyl C-1' (Carbonyl) H_A H-A (protons) H_A->C4_Indole ³J(H,C) H_B H-B (protons) H_B->C1_Carbonyl ²J(H,C)

Caption: Essential HMBC correlations confirming the molecular assembly.

  • Correlation 1 (³J): A cross-peak between the piperazine protons H-A and the indole carbon C-4 confirms the attachment of the piperazine ring to the indole moiety at the correct position.

  • Correlation 2 (²J): A cross-peak between the piperazine protons H-B and the carbonyl carbon C-1' confirms the amide linkage to the thiophene-carbonyl group.

Conclusion

The structural elucidation of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. By combining high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon can be unambiguously assigned. The insights from the HMBC spectrum are particularly powerful, providing unequivocal evidence for the connectivity between the three core structural fragments. The protocols and interpretation strategies outlined in this guide provide a robust framework for researchers, ensuring high-confidence characterization of this and structurally related molecules.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • NMR sample preparation guidelines. CNRS. Retrieved from [Link]

  • NMR Sample Preparation Guide. Scribd. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Retrieved from [Link]

  • 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. Retrieved from [Link]

  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Wiley Online Library. Retrieved from [Link]

  • Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Taylor & Francis Online. Retrieved from [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. ACS Publications. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PMC. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

  • Optimized Default 1H Parameters. University of Missouri-St. Louis. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts Chemistry. Retrieved from [Link]

  • Piperazine, 1-(4-fluorobenzoyl)-4-(2-furanylcarbonyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Piperazine. PubChem. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. Retrieved from [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. Retrieved from [Link]

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Retrieved from [Link]

  • 1H-indole, 2-(4-methoxyphenyl)-1-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Solvation and Handling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole in DMSO

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling The compound 4-[4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 191349-37-8) is a structurally complex heterocyclic small molecule. Its architecture features a lipophilic indole core, a rigid piperazine linker, and a thiophene-2-carbonyl moiety.

To utilize this compound in in vitro biochemical assays or cell culture, researchers must overcome its inherent hydrophobicity. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature; however, improper handling can lead to compound degradation, irreversible precipitation, and compromised assay reproducibility. This guide outlines the causality-driven methodologies for preparing, storing, and diluting DMSO stock solutions of this compound to maintain scientific integrity.

Chemical Properties
  • Molecular Formula: C₁₇H₁₇N₃OS

  • Molecular Weight (MW): 311.40 g/mol

  • Solvation Rationale: The lipophilic thiophene and indole rings drive the compound's insolubility in aqueous media. Anhydrous DMSO disrupts the compound's crystalline lattice by acting as a strong hydrogen bond acceptor (via its sulfoxide oxygen) to the indole's -NH group, while its hydrophobic methyl groups interact with the aromatic rings [1].

Preparation of Master DMSO Stock Solutions

The Causality of Anhydrous Solvents

DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture, which can account for up to a 20% weight gain in 24 hours. The introduction of water into the DMSO stock lowers the solvation capacity for hydrophobic compounds, leading to microscopic crystallization (precipitation) that is often invisible to the naked eye but catastrophic for assay concentration accuracy [2]. Therefore, anhydrous DMSO (>99.9% purity, stored under argon or nitrogen) must be used.

Reconstitution Volume Matrix

To ensure accurate dosing, use the following table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations based on the mass of your lyophilized powder.

Vial Mass (mg)Target ConcentrationVolume of Anhydrous DMSO Required (µL)
1.0 mg 10 mM321.1 µL
1.0 mg 50 mM64.2 µL
5.0 mg 10 mM1605.6 µL (1.606 mL)
5.0 mg 50 mM321.1 µL
10.0 mg 10 mM3211.3 µL (3.211 mL)
10.0 mg 50 mM642.3 µL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Protocol: Master Stock Generation
  • Thermal Equilibration: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, immediately compromising solubility.

  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly into the vial.

  • Agitation: Vortex the vial gently for 30–60 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic bath sonication for 1–2 minutes at room temperature. Avoid prolonged sonication, which generates heat and may induce thermal degradation.

  • Visual Inspection: Hold the vial against a light source to confirm the absence of undissolved particulates. The solution should be completely optically clear.

Storage and the Freeze-Thaw Conundrum

A pervasive myth in cell biology is that temperature fluctuations during freeze-thaw cycles directly damage small molecules. In reality, the damage is moisture-driven. Each time a DMSO stock is thawed and opened, it absorbs atmospheric water. Over multiple cycles, this accumulated water causes the compound to crash out of solution [3].

Protocol: Subpackaging and Storage
  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Inert Atmosphere (Optional but Recommended): Blanket the tubes with argon or nitrogen gas before sealing to displace ambient oxygen and moisture.

  • Storage: Store aliquots at -20°C (stable for ~1 month) or -80°C (stable for up to 6–12 months) [4].

  • Usage: Thaw aliquots completely at room temperature or in a 37°C water bath before use. Never re-freeze an opened aliquot.

Workflow Powder Lyophilized Powder (C17H17N3OS) Stock Master Stock (10-50 mM) Powder->Stock Weigh & Dissolve DMSO Anhydrous DMSO (>99.9% purity) DMSO->Stock Add Solvent Aliquot Single-Use Aliquots (Store at -80°C) Stock->Aliquot Subpackage Aqueous Aqueous Working Solution (<0.5% DMSO) Aliquot->Aqueous 'Solvent Shift' Dilution

Workflow for the solvation, storage, and dilution of small molecule compounds.

Aqueous Dilution: Overcoming the "Solvent Shift"

The most critical failure point in small molecule assays occurs when the DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media). This process, known as the "solvent shift," forces the highly lipophilic compound into a thermodynamically metastable state of supersaturation. If managed poorly, the compound will rapidly nucleate and precipitate, leading to false-negative assay results [5].

The Spring-Parachute Model of Solvation

When shifted into water, the compound acts like a compressed "spring" seeking to release its energy by crystallizing. To prevent this, we must deploy a "parachute"—kinetic stabilization techniques that delay precipitation long enough for the assay to be conducted.

SolventShift DMSO_Stock DMSO Stock Solution (Thermodynamically Stable) Dilution Rapid Aqueous Dilution (Solvent Shift) DMSO_Stock->Dilution Supersat Supersaturated State ('Spring') Dilution->Supersat Precipitation Crystallization / Precipitation (Assay Failure) Supersat->Precipitation Poor Mixing / Cold Buffer Stabilized Stabilized Solution ('Parachute' via Gradual Dilution) Supersat->Stabilized Pre-warmed Buffer / Dropwise

Thermodynamic pathways during the solvent shift from DMSO to aqueous media.

Protocol: Kinetic Stabilization during Dilution

To successfully prepare your final working solution (e.g., 10 µM in cell culture media):

  • Pre-warm the Aqueous Buffer: Ensure your PBS or culture media is pre-warmed to 37°C. Cold buffers drastically reduce kinetic solubility and trigger immediate precipitation.

  • Intermediate DMSO Dilution (Optional but Ideal): If your master stock is 50 mM and your target is 10 µM, do not dilute directly. First, create an intermediate stock (e.g., 1 mM) in 100% DMSO.

  • Order of Addition (Critical): NEVER add aqueous buffer to the DMSO stock. ALWAYS add the DMSO stock dropwise into a much larger volume of the aqueous buffer while continuously vortexing or stirring.

  • DMSO Tolerance Limit: Ensure the final concentration of DMSO in your cell culture system does not exceed 0.1% – 0.5% (v/v), as higher concentrations induce cellular toxicity and off-target transcriptomic changes.

References

  • Wolf, A., Shimamura, S., & Reinhard, F. B. (2012). "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility." Methods in Molecular Biology. Available at:[Link][1]

  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening. Available at:[Link][2]

  • Cheng, X., et al. (2003). "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. Available at:[Link][3]

  • Captivate Bio. (n.d.). "Small Molecules Technical Guidelines." Captivate Bio Technical Support. Available at: [Link][4]

  • Zhang, X., et al. (2022). "Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches." Molecules (Basel, Switzerland). Available at:[Link][5]

Sources

Method

Application Notes and Protocols for the Crystallization of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Introduction: The Critical Role of Crystallization in Drug Development The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing its stability, solubility, bioavaila...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing its stability, solubility, bioavailability, and manufacturability.[] For 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole, a heterocyclic compound with potential therapeutic applications, obtaining a crystalline form is a critical step in its development. A well-defined crystalline structure ensures batch-to-batch consistency, predictable physicochemical properties, and can be crucial for intellectual property protection.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various techniques to achieve the crystallization of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole. The protocols herein are designed based on established crystallization principles for indole and thiophene derivatives and are intended to serve as a robust starting point for developing a scalable and reproducible crystallization process.

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the molecule's properties is fundamental to designing a successful crystallization strategy. While specific experimental data for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is not publicly available, we can infer its likely behavior based on its constituent functional groups: an indole ring, a piperazine linker, and a thiophene-2-carbonyl moiety.[2]

Key Molecular Features:

  • Indole Moiety: The indole ring system can participate in hydrogen bonding (N-H donor) and π-π stacking interactions, which are significant drivers in crystal packing.[3]

  • Piperazine Ring: This flexible ring can adopt different conformations, such as a chair form, influencing how the molecule packs in a crystal lattice.[4]

  • Thiophene-2-carbonyl Group: The carbonyl group is a hydrogen bond acceptor, while the thiophene ring can engage in various intermolecular interactions.

  • Polarity and Solubility: The presence of multiple heteroatoms and a carbonyl group suggests moderate polarity. Solubility is expected to be higher in polar organic solvents and lower in non-polar solvents.

Initial Solvent Screening: A preliminary solvent screening is essential to identify suitable "good" solvents (in which the compound is highly soluble) and "anti-solvents" or "bad" solvents (in which the compound is poorly soluble). This information is critical for developing cooling, anti-solvent, and vapor diffusion crystallization protocols.

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModeratePotential for hydrogen bonding with the N-H and C=O groups.
Polar Aprotic Acetone, Acetonitrile, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), DioxaneHigh to ModerateDipole-dipole interactions and hydrogen bond accepting capabilities.
Non-Polar Hexane, Heptane, TolueneLowLack of favorable interactions with the polar functional groups of the molecule.
Aqueous WaterVery LowThe molecule is predominantly organic and lacks sufficient ionizable groups for aqueous solubility.

Crystallization Methodologies and Protocols

The choice of crystallization method depends on the compound's properties and the desired outcome (e.g., crystal size, purity).[] The following protocols are presented in order of increasing complexity and are designed to be systematically employed.

Anti-Solvent Crystallization

This technique is highly effective for compounds with a significant solubility difference between two miscible solvents.[5] It involves dissolving the compound in a "good" solvent and then adding a "bad" solvent (anti-solvent) to induce supersaturation and crystallization.[6][7]

Protocol: Anti-Solvent Addition

  • Dissolution: Dissolve a known mass of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole in a minimal volume of a suitable "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) at room temperature to create a clear, saturated, or near-saturated solution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.

  • Anti-Solvent Addition: Slowly add a "bad" solvent (e.g., hexane, heptane, or water) dropwise to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally favors the growth of larger, more well-defined crystals.[7]

  • Observation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the sealed container to stand undisturbed for several hours to days. Crystal growth can be promoted by storing the vessel at a constant, cool temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.

Diagram: Anti-Solvent Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A Dissolve Compound in 'Good' Solvent B Filter Solution (0.22 µm) A->B C Slowly Add 'Anti-Solvent' B->C D Observe for Turbidity (Nucleation) C->D E Allow for Crystal Growth (Undisturbed) D->E F Vacuum Filtration E->F G Wash with Anti-Solvent F->G H Dry Under Vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

Cooling Crystallization

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.[8] A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Protocol: Slow Cooling Crystallization

  • Dissolution: In a clean vessel, add a known mass of the compound to a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Heating: Gently heat the mixture with stirring until the compound fully dissolves. Add a minimal amount of additional solvent if necessary to achieve complete dissolution.

  • Filtration (Hot): If any undissolved material remains, perform a hot filtration to remove impurities. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling rate should be controlled, for instance, by placing the vessel in a Dewar flask.[8]

  • Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4°C) or freezer (-20°C) to maximize the yield of crystals.

  • Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Diagram: Cooling Crystallization Process

G A Prepare Saturated Solution at Elevated Temperature B Hot Filtration (Optional) A->B C Slowly Cool to Room Temperature B->C D Further Cooling (e.g., 4°C) C->D E Crystal Formation and Growth D->E F Isolate and Dry Crystals E->F

Caption: Steps in Cooling Crystallization.

Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only a small amount of material is available.[9][10] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: In the well of a vapor diffusion plate, place a reservoir solution of a volatile anti-solvent (e.g., hexane or diethyl ether).

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole in a less volatile "good" solvent (e.g., dichloromethane or chloroform).

  • Sealing: Invert the coverslip and place it over the reservoir well, using vacuum grease to create an airtight seal.[9]

  • Equilibration: Over time, the anti-solvent vapor from the reservoir will diffuse into the drop, causing the compound to become supersaturated and crystallize.[11]

  • Monitoring: Periodically inspect the drop under a microscope for crystal growth. This process can take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals using a small loop or needle.

Diagram: Hanging Drop Vapor Diffusion Setup

G cluster_setup Vapor Diffusion Chamber Reservoir Reservoir Well (Anti-Solvent) Coverslip Coverslip Drop Hanging Drop (Compound Solution) Drop->Reservoir Vapor Diffusion (Anti-Solvent -> Drop) Seal Airtight Seal

Caption: Schematic of a Hanging Drop Experiment.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Increase the concentration of the compound.- Add more anti-solvent.- Cool to a lower temperature.- Scratch the inside of the vessel with a glass rod to induce nucleation.- Add a seed crystal.
Oiling Out - Supersaturation is too high, leading to liquid-liquid phase separation.[12]- Solvent system is not optimal.- Decrease the initial concentration.- Slow down the rate of anti-solvent addition or cooling.- Use a different solvent/anti-solvent pair.
Formation of Amorphous Solid or Fine Powder - Nucleation rate is much faster than the growth rate.- Reduce the level of supersaturation.- Slow down the crystallization process (slower cooling or anti-solvent addition).- Use a solvent system that promotes slower crystal growth.
Poor Crystal Quality (e.g., twinned, aggregated) - Impurities are present.- Crystallization occurred too rapidly.- Re-purify the starting material.- Slow down the rate of crystallization.- Consider a different crystallization technique, such as vapor diffusion.

Conclusion

The crystallization of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a crucial step in its development as a potential pharmaceutical agent. The protocols for anti-solvent crystallization, cooling crystallization, and vapor diffusion provided in this guide offer a systematic approach to obtaining a crystalline solid form. Success in crystallization often requires empirical optimization of parameters such as solvent selection, concentration, temperature, and the rate of achieving supersaturation. By methodically applying and adapting these techniques, researchers can effectively navigate the challenges of crystallization and produce high-quality crystalline material suitable for further characterization and development.

References

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystal Growth Techniques. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Retrieved from [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. PMC. Retrieved from [Link]

  • American Chemical Society (ACS) Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Retrieved from [Link]

  • Di Profio, G., Stabile, C., Caridi, A., Curcio, E., & Drioli, E. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. Journal of Pharmaceutical Sciences, 98(12), 4902-4913. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • International Journal of Chemical and Environmental Engineering (IJCEA). (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17376-17386. [Link]

  • National Institutes of Health (NIH). (n.d.). N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of 4-[4-(Thioph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole .

Molecular Profiling & Causality: The "Why" Before the "How"

Before troubleshooting, we must understand the thermodynamic barriers of this specific API. The molecule consists of an indole core, a piperazine linker, and a thiophene-2-carbonyl moiety.

  • Lack of Ionizability: While piperazine typically offers a basic center for salt formation, in this molecule, N4 is part of an amide (neutral due to resonance with the carbonyl), and N1 is directly conjugated to the indole system (aniline-like, significantly reducing its pKa).

  • High Crystal Lattice Energy: The planar indole and thiophene rings promote strong intermolecular π−π stacking.

Because traditional salt screening will likely fail due to the lack of a strongly ionizable center, we must bypass the crystal lattice energy entirely using Amorphous Solid Dispersions (ASDs) or shield the hydrophobic surfaces using Cyclodextrin Complexation [1].

Section 1: Troubleshooting Guide & FAQs

Q1: We attempted to solubilize the compound in 10% DMSO for in vitro assays, but it crashes out immediately upon dilution in aqueous buffer. How do we prevent this? A1: You are observing a kinetic solubility failure. When the DMSO-solubilized drug is diluted into an aqueous buffer, the solvent polarity shifts abruptly. The final mixture lacks the thermodynamic capacity to keep the highly lipophilic indole and thiophene rings solvated, causing rapid nucleation and precipitation.

  • The Fix: Transition to a ternary cosolvent system or use inclusion complexation. Pre-dissolve the API in a mixture of DMSO and a non-ionic surfactant (e.g., Polysorbate 80), then slowly titrate into an aqueous buffer containing 10-20% w/v Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . The HP- β -CD cavity is dimensionally suited to encapsulate the hydrophobic thiophene or indole rings, shielding them from the aqueous environment and preventing nucleation[2].

Q2: We are formulating an Amorphous Solid Dispersion (ASD) via hot-melt extrusion, but the compound degrades. When we switch to spray drying, it recrystallizes during stability testing. What is going wrong? A2: Hot-melt extrusion (HME) often requires processing temperatures above the drug’s melting point. Given the extensive aromaticity of this compound, its melting point is likely near or above its thermal degradation threshold. Spray drying is the correct alternative, but your current polymer likely has a low Glass Transition Temperature ( Tg​ ) or insufficient amphiphilicity.

  • The Fix: Switch your polymeric carrier to Hydroxypropyl methylcellulose acetate succinate (HPMCAS) . HPMCAS is an exceptional precipitation inhibitor[3]. It provides a "spring and parachute" effect: the amorphous drug rapidly dissolves (the spring), and the hydrophobic acetate/succinate groups of HPMCAS interact with the drug to maintain a supersaturated state (the parachute) by sterically hindering crystal lattice formation[4].

Q3: How do we know if HP- β -CD is actually forming an inclusion complex or just acting as a hydrotrope? A3: You must perform a phase-solubility analysis (Higuchi-Connors method). If the solubility of the drug increases linearly with CD concentration ( AL​ -type curve), a 1:1 stoichiometric inclusion complex is forming. If the curve deviates positively ( AP​ -type), higher-order complexes (e.g., 1:2 drug:CD) are forming[5]. If the solubility plateaus, you have hit the thermodynamic limit of the complex itself.

Section 2: Strategic Workflows & Visualizations

Workflow A Target: 4-[4-(Thiophene-2-carbonyl) piperazin-1-YL]-1H-indole B Assess Ionizability (Amide & Indole N = Weak/Neutral) A->B C Salt Formation (Thermodynamically Unfavorable) B->C If pKa < 4 D Assess Required Dose & Delivery B->D Non-ionizable E In Vitro Assays (Cosolvent + HP-β-CD) D->E Low dose / Liquid F In Vivo / Oral Formulation (HPMCAS ASD via Spray Drying) D->F High dose / Solid

Decision matrix for solubility enhancement of non-ionizable heterocycles.

Mechanism ASD HPMCAS ASD (High Free Energy) Dissolve Rapid Dissolution ('The Spring') ASD->Dissolve Supersat Supersaturated Drug State Dissolve->Supersat Precip Recrystallization (Thermodynamic Sink) Supersat->Precip Unstabilized Parachute HPMCAS Shielding ('The Parachute') Supersat->Parachute Stabilized Absorb Systemic Absorption Parachute->Absorb

Spring and parachute mechanism of HPMCAS in amorphous solid dispersions.

Section 3: Quantitative Data Summary

The table below summarizes the expected performance of various solubility enhancement strategies specifically tailored for highly lipophilic, planar heterocyclic compounds.

Enhancement StrategyMechanism of ActionExpected Solubility GainPhysical StabilityBest Application Phase
Cosolvency (10% DMSO) Reduces dielectric constant of solvent5 to 10-foldPoor (Precipitates on dilution)Early in vitro screening
Micellar Solubilization Entrapment in surfactant core (Tween 80)10 to 50-foldModerateLiquid dosing (IV/PO)
HP- β -CD Complexation Encapsulation of hydrophobic rings50 to 200-foldHigh (in solution)In vivo PK studies / Tox
HPMCAS ASD (Spray Dried) Amorphous state + Precipitation inhibition> 500-fold (Supersaturation)High (Solid state, high Tg​ )Clinical oral formulation

Section 4: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors) for HP- β -CD

Purpose: To determine the stoichiometric ratio and binding constant ( K1:1​ ) of the drug-cyclodextrin complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a pH 7.4 phosphate buffer.

  • Drug Addition: Add an excess amount of the solid API (4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole) to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C ± 0.5°C for 72 hours to reach thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Validation Check: Plot Drug Concentration (y-axis) vs. CD Concentration (x-axis). A linear plot confirms an AL​ -type 1:1 complex. Calculate the stability constant: K1:1​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility of the drug in water.

Protocol 2: Preparation of HPMCAS Amorphous Solid Dispersion via Spray Drying

Purpose: To trap the drug in a high-energy amorphous state while preventing recrystallization.

  • Solvent Selection: Dissolve the API and HPMCAS (M-grade or H-grade) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:3 (Drug:Polymer) weight ratio. Ensure total solids concentration is ~5% w/v.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.

  • Process Parameters: Set inlet temperature to 75-85°C (depending on solvent boiling point), aspirator to 100%, and feed rate to 3-5 mL/min. Ensure the outlet temperature remains below the Tg​ of the polymer (~45-50°C) to prevent particle fusion.

  • Secondary Drying: Collect the resulting powder and dry it in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Validation Check: Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (halo pattern) and the presence of a single Tg​ confirm a successful, homogeneous amorphous solid dispersion.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. National Center for Biotechnology Information (NCBI).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI).[Link]

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. National Center for Biotechnology Information (NCBI).[Link]

Sources

Optimization

troubleshooting degradation of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole in solution

Welcome to the technical support guide for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential degradation of this compound in solution. Understanding the stability profile of a molecule is critical for ensuring experimental reproducibility, developing robust analytical methods, and establishing appropriate formulation and storage strategies.

This guide provides in-depth, experience-driven answers to common questions, detailed protocols for stability assessment, and visual aids to clarify complex degradation pathways.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common initial queries regarding the handling and stability of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole.

Q1: What is the optimal way to prepare and store a stock solution of this compound?

A1: Proper storage is the first line of defense against degradation. For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2]

  • Short-Term Storage (1-2 weeks): Store at 2-8°C, protected from light.[3][4]

  • Long-Term Storage (>2 weeks): Aliquot the stock solution into single-use volumes in amber glass vials or cryotubes, purge with an inert gas (argon or nitrogen) to displace oxygen, and store at -20°C or -80°C.[1][5] This practice minimizes freeze-thaw cycles and limits exposure to atmospheric oxygen and moisture, which are key drivers of degradation.

Q2: My solution of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole has turned yellow/brown. What is the cause?

A2: A color change is a strong visual indicator of chemical degradation, most commonly due to oxidation.[1] The indole moiety is particularly susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts.[6][7] This process can be accelerated by exposure to air (oxygen), light (photodegradation), and certain metal ions. If you observe a color change, it is crucial to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.

Q3: What are the primary chemical liabilities of this molecule that I should be aware of?

A3: The structure of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole contains three key functional moieties, each with inherent stability risks:

  • 1H-Indole Ring: Prone to oxidation and degradation under strongly acidic conditions.[1][8] It is also a chromophore, making it susceptible to photodegradation.

  • Amide Linkage: The bond between the thiophene carbonyl and the piperazine nitrogen is an amide. While generally stable, it can undergo hydrolysis under harsh acidic or basic pH conditions, particularly at elevated temperatures.[9][10]

  • Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.[11] The ring itself can also participate in photodegradation reactions.[12][13]

Q4: Which solvents should I avoid for long-term storage or in my experimental buffer?

A4: Avoid using highly reactive or protic solvents for long-term storage. For example, methanol or ethanol, while often used for initial solubilization, are protic and can potentially participate in slow degradation reactions (solvolysis) over extended periods. For aqueous experimental buffers, be mindful of the pH. Strongly acidic (pH < 3) or strongly alkaline (pH > 9) buffers should be used with caution and for the shortest duration possible, as they can catalyze the hydrolysis of the amide bond.[10][14] The polarity of the solvent can also impact stability by differentially solvating the ground and excited states of the molecule.[2][15][16][17]

Section 2: In-Depth Troubleshooting of Degradation Pathways

This section explores specific degradation mechanisms in a question-and-answer format, providing insights into identifying and mitigating each type of instability.

Hydrolytic Degradation

Q5: I suspect the amide bond is hydrolyzing in my aqueous assay buffer. How can I confirm this and what should I look for?

A5: Hydrolysis of the central amide bond would cleave the molecule into two primary fragments. You can confirm this by using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • What to Look For: In your LC-MS analysis of a stressed sample (e.g., incubated in your buffer over time), you would search for the mass-to-charge ratios (m/z) corresponding to the protonated forms of the two cleavage products:

    • Thiophene-2-carboxylic acid

    • 4-(piperazin-1-yl)-1H-indole

The appearance and increase of peaks corresponding to these masses over time, concurrent with a decrease in the parent compound's peak, is strong evidence of hydrolysis.

G cluster_products Hydrolysis Products Parent 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole Product1 Thiophene-2-carboxylic acid Parent->Product1 Amide Hydrolysis (H⁺ or OH⁻, H₂O) Product2 4-(piperazin-1-yl)-1H-indole Parent->Product2 Amide Hydrolysis (H⁺ or OH⁻, H₂O)

Caption: Amide bond hydrolysis pathway.

Oxidative Degradation

Q6: How can I design my experiment to minimize oxidative degradation?

A6: Since both the indole and thiophene rings are susceptible to oxidation, a multi-pronged approach is best:

  • De-gas Solvents: Before preparing solutions, sparge aqueous buffers and solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If your compound is particularly sensitive, conduct experimental manipulations in a glove box or under a gentle stream of inert gas.

  • Use Fresh Solutions: Prepare solutions fresh daily. Avoid using solutions that have been stored for long periods, especially if they have been repeatedly exposed to air.[1]

  • Consider Antioxidants: For some formulations, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can be effective, but you must first confirm that the antioxidant does not interfere with your assay.

Photodegradation

Q7: My results are inconsistent when I run experiments on different days. Could light exposure be a factor?

A7: Yes, inconsistency is a classic sign of photodegradation, which can vary depending on the ambient light conditions in the lab. Both indole and thiophene moieties can absorb UV and even visible light, leading to decomposition.[1][12][18][19]

  • Mitigation Strategies:

    • Always use amber glass vials or tubes for storing and handling the compound.[4]

    • If using clear plates (e.g., 96-well plates), protect them from light by covering them with aluminum foil or a light-blocking lid during incubation steps.

    • Minimize the time samples are left exposed on the benchtop or in an autosampler.[1]

Section 3: Analytical Protocols and Methodologies

A robust, validated analytical method is essential for accurately assessing stability. The protocols below provide a framework for conducting these studies.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a critical experiment that purposefully exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[20][21] This is essential for developing a stability-indicating analytical method—one that can separate the intact parent compound from all its potential degradants.[22][23]

Objective: To identify the degradation products of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified. A control sample (1 mL stock + 1 mL of the relevant solvent) should be run in parallel.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.[22]

    • Thermal Degradation: Heat the solution (in a 50:50 acetonitrile:water mix) at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or clear vial) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Quenching: After incubation, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants).

Stress ConditionStressorTemperatureDurationLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hrAmide Hydrolysis, Indole Degradation
Base Hydrolysis 0.1 M NaOH60°C24 hrAmide Hydrolysis
Oxidation 3% H₂O₂Room Temp24 hrIndole Oxidation, Thiophene Oxidation
Thermal Heat80°C48 hrGeneral decomposition
Photolytic Light (ICH Q1B)AmbientN/AIndole & Thiophene Photodegradation
Table 1: Summary of conditions for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its process impurities and degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it provides good hydrophobic retention for this type of molecule.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier helps to produce sharp peak shapes by protonating free silanols on the column and ensuring the basic piperazine nitrogen is consistently protonated.

  • Gradient Elution: Start with a shallow gradient to ensure separation of any polar degradants from the void volume, then ramp up to elute the parent compound and any non-polar degradants.

    • Example Gradient: Start at 10% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 10% B and re-equilibrate for 5 min.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax). This helps in assessing peak purity and identifying degradants that may have different UV spectra. Couple with a mass spectrometer (LC-MS) for definitive identification of degradant peaks.[24][25]

  • Method Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.

Section 4: Visual Troubleshooting Guide

The following flowchart provides a systematic approach to diagnosing and resolving degradation issues encountered during experimentation.

TroubleshootingWorkflow start Observation: Inconsistent Results or Visible Degradation q_peaks Are there new/unexpected peaks in HPLC/LC-MS? start->q_peaks q_color Is there a visible color change in solution? start->q_color q_potency Is there a loss of activity/potency? start->q_potency cause_hydrolysis Potential Cause: Hydrolysis (pH extremes, temp) q_peaks->cause_hydrolysis Yes, polar fragments (check LC-MS) cause_oxidation Potential Cause: Oxidation (Air, peroxide contaminants) q_peaks->cause_oxidation Yes, multiple new peaks cause_photo Potential Cause: Photodegradation (Light exposure) q_peaks->cause_photo Yes, variable peaks q_color->cause_oxidation Yes q_potency->cause_hydrolysis Yes q_potency->cause_oxidation Yes q_potency->cause_photo Yes sol_ph Solution: - Use buffers in pH 5-8 range - Prepare fresh aqueous solutions - Avoid high temperatures cause_hydrolysis->sol_ph sol_ox Solution: - Degas solvents/buffers - Purge vials with N₂ or Ar - Use fresh, high-purity solvents cause_oxidation->sol_ox sol_photo Solution: - Use amber vials - Protect plates from light - Minimize benchtop exposure cause_photo->sol_photo

Caption: Troubleshooting workflow for degradation.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2016). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sboui, M., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Retrieved from [Link]

  • Gao, S., et al. (2013). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science. Retrieved from [Link]

  • American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Retrieved from [Link]

  • SciSpace. (2013). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. Retrieved from [Link]

  • SciSpace. (2014). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. Retrieved from [Link]

  • Denning, D. M., & Falvey, D. E. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of indole by electroFenton. Retrieved from [Link]

  • Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from [Link]

  • Qu, D., et al. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 7.6 Hydrolysis of Amides. Retrieved from [Link]

  • ResearchGate. (2014). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • KoreaScience. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Wang, Z., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters. Retrieved from [Link]

  • Gillam, E. M., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry. Retrieved from [Link]

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Retrieved from [Link]

  • Tobajas-Curiel, G., et al. (2023). Aromatic interactions with heterocycles in water. Chemical Science. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • American Chemical Society. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ACS Publications. Retrieved from [Link]

  • Denning, D. M., & Falvey, D. E. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes With CO 2. Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Tang, C., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. Retrieved from [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Energy Procedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Poplawska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from [Link]

  • NTU Journal. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Methods for Piperazine Detection. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole impurities

Welcome to the Technical Support Center for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 191349-37-8)[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 191349-37-8)[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying this molecule. Synthesized via the amidation of 4-(piperazin-1-yl)-1H-indole with thiophene-2-carbonyl chloride[2], this compound presents unique separation challenges due to the presence of an indole heterocycle, a weakly basic piperazine nitrogen, and a hydrophobic thiophene ring.

This guide bridges the gap between theoretical chemistry and benchtop reality, providing causality-driven solutions and self-validating protocols to ensure you achieve >98% purity.

Part 1: Troubleshooting FAQs – The "Why" Behind the "How"

Q1: My crude reaction mixture contains a large amount of unreacted 4-(piperazin-1-yl)-1H-indole. Flash chromatography isn't separating them well. What is the most efficient removal strategy? The Causality: The separation issue arises because both the starting material (SM) and the product share the indole-piperazine core, leading to similar retention factors ( Rf​ ) on normal-phase silica. However, you must leverage their distinct pKa​ profiles. The unreacted SM contains a secondary aliphatic amine (piperazine pKa​≈9.0 ). In your target product, this nitrogen has been converted into an amide, abolishing its basicity. The remaining piperazine nitrogen is attached directly to the aromatic indole ring, rendering it only weakly basic ( pKa​≈3.5−4.0 ). The Solution: Perform a differential acid-base extraction. By washing the organic layer with a mildly acidic aqueous solution (pH 3-4), the secondary amine of the SM is fully protonated and partitioned into the aqueous layer, while the weakly basic product remains unprotonated and stays in the organic phase.

Q2: I am observing a secondary impurity with a higher molecular weight (+110 Da) in my LC-MS. What is it, and how do I remove it? The Causality: This is almost certainly the bis-acylated byproduct, where the thiophene-2-carbonyl chloride has reacted not only with the piperazine nitrogen but also with the indole N−H . This occurs if the reaction was run with an excess of acyl chloride or a strong base[3]. The Solution: Because the bis-acylated product lacks the hydrogen-bond donating indole N−H , it is significantly more lipophilic. It will elute much faster than your target product on normal-phase silica gel. A simple gradient of Dichloromethane (DCM) to 2-5% Methanol (MeOH) will easily resolve this.

Q3: During Preparative Reverse-Phase HPLC (RP-HPLC), my product peak exhibits severe tailing, ruining my fractions. How can I fix this? The Causality: The indole N−H and the weakly basic piperazine nitrogen interact strongly with residual unendcapped silanol groups on the C18 stationary phase. The Solution: You must suppress silanol ionization. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both your aqueous and organic mobile phases. The low pH will protonate the silanols, sharpening the peak.

Part 2: Visual Workflows

To streamline your purification strategy, follow these logical pathways.

Extraction Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Extract with 1M HCl (pH 3-4) Start->Dissolve Aq1 Aqueous Layer (Protonated SM) Dissolve->Aq1 Removes Base Org1 Organic Layer (Product + Acidic Impurities) Dissolve->Org1 Retains Product WashBase Wash with Sat. NaHCO3 (pH 8-9) Org1->WashBase Aq2 Aqueous Layer (Thiophene-2-carboxylate) WashBase->Aq2 Removes Acid Org2 Organic Layer (Purified Product) WashBase->Org2 Retains Product Evap Dry over Na2SO4 & Evaporate Org2->Evap

Workflow for the differential acid-base extraction of the target indole derivative.

HPLC_Method Crude Assess Crude Purity (LC-MS) Check Purity > 85%? Crude->Check Flash Flash Chromatography (Silica, DCM:MeOH) Check->Flash No Prep Prep RP-HPLC (C18, MeCN:H2O + 0.1% TFA) Check->Prep Yes Flash->Prep Tailing Peak Tailing Observed? Prep->Tailing Mod Switch to 0.1% Formic Acid or NH4OAc buffer Tailing->Mod Yes Pure Lyophilize (>98% Purity) Tailing->Pure No Mod->Pure

Decision matrix for selecting the optimal chromatographic purification technique.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, meaning built-in checks prevent catastrophic loss of your compound.

Protocol A: Differential Acid-Base Liquid-Liquid Extraction

Use this to remove unreacted piperazine starting material and thiophene-2-carboxylic acid byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acid Wash (SM Removal): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and allow layers to separate.

    • Self-Validation Check: Spot the aqueous layer on a TLC plate, neutralize the spot with a drop of NH4​OH , and elute. If your product spot (UV active) is visible, your aqueous layer is too acidic. Adjust to pH 4 with dilute NaHCO3​ and re-extract with EtOAc.

  • Phase Separation: Drain the aqueous layer (contains unreacted piperazine SM). Retain the organic layer.

  • Base Wash (Acid Byproduct Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ (pH ~8). This deprotonates any hydrolyzed thiophene-2-carboxylic acid, moving it to the aqueous phase.

  • Brine Wash & Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Normal Phase Flash Chromatography

Use this if the crude purity is <85% and bis-acylated impurities are present.[2]

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM) as the starting solvent.

  • Loading: Dry-load the compound by dissolving the crude in a minimum amount of DCM, adding silica gel, and evaporating to a free-flowing powder.

  • Elution Gradient:

    • Start with 100% DCM (elutes the non-polar bis-acylated impurity).

    • Ramp to 98:2 DCM:MeOH (elutes the target product).

    • Ramp to 90:10 DCM:MeOH (elutes highly polar baseline impurities).

  • Fraction Analysis: Analyze fractions via TLC (UV 254 nm). The target compound will stain brightly with phosphomolybdic acid (PMA) due to the piperazine/indole moieties.

Protocol C: Preparative RP-HPLC

Use this as a final polishing step to achieve >98% purity for biological assays.

  • System Setup: Use a C18 Preparative column (e.g., 21 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: H2​O

      • 0.1% TFA
    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA

  • Gradient: Run a linear gradient from 20% B to 80% B over 30 minutes.

  • Recovery: Pool fractions containing the pure product. Crucial Step: Because the product is collected in acidic TFA, lyophilize the fractions immediately to prevent acid-catalyzed degradation of the indole ring, or neutralize with a volatile buffer (ammonium bicarbonate) before lyophilization.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the purification techniques applied to this specific molecule.

Purification TechniqueTarget Impurity RemovedExpected Recovery YieldFinal PurityTime RequiredScalability
Acid-Base Extraction Unreacted Piperazine, Acid85 - 95%80 - 90%~1 HourHigh (up to kg scale)
Flash Chromatography Bis-acylated product, Tars70 - 85%90 - 95%2 - 4 HoursMedium (up to 100g)
Prep RP-HPLC Regioisomers, Trace organics50 - 70%> 98%1 - 2 HoursLow (mg to small g scale)
Crystallization (EtOH) General trace impurities60 - 80%> 99%12 - 24 HoursHigh (up to kg scale)

References

  • National Institutes of Health (PMC). "N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate." PubMed Central. Available at:[Link]

  • CLOCKSS Archive. "SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL)." CLOCKSS. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals optimizing the synthesis and pharmacological profiling of 4-[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals optimizing the synthesis and pharmacological profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole and its derivatives.

The indole-piperazine-thiophene axis is a privileged scaffold in CNS drug discovery, particularly for modulating Dopamine D2/D3 and 5-HT receptors[1]. However, the C4 position of the indole ring and the rigid thiophene-2-carbonyl amide bond present significant steric and synthetic challenges. This guide provides causal diagnostics, self-validating protocols, and structural insights to overcome these barriers.

Section 1: Diagnostic Workflows & Troubleshooting Guides

Issue 1.1: Sluggish Buchwald-Hartwig Amination at the Indole C4 Position

Symptom: Low conversion rates (<30%), high recovery of starting 4-bromoindole, or competing N-arylation at the indole N1 position. Root Cause (Causality): The C4 position of the 1H-indole is highly sterically hindered due to the peri-interaction with the C3-H and C5-H protons. Furthermore, the unprotected indole N1-H is acidic and can compete for the palladium catalyst, leading to off-target N-arylation or catalyst poisoning. Resolution Strategy: Switch from standard phosphine ligands (like BINAP) to sterically demanding, electron-rich biarylphosphine ligands such as RuPhos. These ligands possess a specialized biaryl-controlled steric environment that forces the palladium center into a highly active L-shaped conformation, facilitating the reductive elimination step even with bulky secondary amines like piperazine[2].

Issue 1.2: Poor Yields in Amide Coupling with Thiophene-2-Carboxylic Acid

Symptom: Incomplete reaction during the coupling of 1-(1H-indol-4-yl)piperazine with thiophene-2-carboxylic acid; formation of unreactive piperazine salts. Root Cause (Causality): The secondary amine of the 1-(1H-indol-4-yl)piperazine is sterically encumbered by the bulky indole moiety. Additionally, the thiophene ring causes a steric clash during the formation of the active ester intermediate when using standard carbodiimides (EDC/HOBt). Resolution Strategy: Bypass standard coupling agents. Instead, convert the thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride[3]. The acyl chloride is significantly more electrophilic, easily overcoming the activation energy barrier imposed by the steric bulk of the indole-piperazine system.

Section 2: Self-Validating Experimental Protocols

Protocol A: Sterically-Optimized Buchwald-Hartwig Amination

This protocol utilizes a bulky biarylphosphine ligand to force C4-selectivity.

Self-Validation Checkpoint: The reaction mixture should transition from dark red to a pale yellow/brown homogeneous solution upon successful oxidative addition and Pd-complexation. Post-reaction, the product spot on TLC will exhibit bright blue fluorescence under 254 nm UV, confirming the retention of the intact indole core.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromo-1H-indole (1.0 eq), 1-(thiophene-2-carbonyl)piperazine (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Causality: Dioxane provides a high boiling point and excellent solvating power for the bulky, non-polar transition state, preventing catalyst precipitation.

  • Execution: Heat the sealed flask to 90°C for 12 hours under vigorous stirring.

  • Workup: Quench with deionized water. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Protocol B: High-Efficiency Amide Coupling via Acyl Chloride

This protocol bypasses the steric hindrance of the thiophene ring during amide bond formation.

Self-Validation Checkpoint: Immediate evolution of HCl gas (which is rapidly neutralized by the base) and the visible precipitation of triethylamine hydrochloride (white crystalline salts) confirm the reaction is proceeding.

  • Activation: Dissolve thiophene-2-carbonyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath[3].

  • Coupling: Dropwise add a solution of 1-(1H-indol-4-yl)piperazine (1.0 eq) and Triethylamine (TEA, 2.5 eq) in DCM. Causality: The 0°C temperature suppresses side reactions (like acylation of the indole N1 position), while TEA acts as both a stoichiometric acid scavenger and a nucleophilic catalyst.

  • Execution: Stir for 5 hours, allowing the mixture to naturally warm to room temperature[3].

  • Purification: Wash the organic phase sequentially with saturated NaHCO3 (to remove unreacted acid) and 1N HCl (to remove unreacted piperazine), dry over MgSO4, and concentrate.

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various catalytic systems on overcoming the C4 steric hindrance during the amination step.

Table 1: Catalyst and Condition Optimization for C4-Indole Piperazine Amination

Catalyst SystemBaseSolventTemp (°C)Steric ToleranceYield (%)
Pd(OAc)2 / BINAPCs2CO3Toluene100Low15%
Pd2(dba)3 / XPhosNaOtBuDioxane90Moderate45%
Pd2(dba)3 / RuPhosNaOtBuDioxane90High88%
(SIPr)Ph2Pd(cin)ClKOtBuSolvent-Free25Very High92%

(Note: Recent advancements demonstrate that solvent-free NHC-Pd complexes can achieve exceptional yields at room temperature by perfectly balancing electron-donating properties and steric hindrance abilities[4].)

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the 1H NMR spectrum of my purified 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole show doubled or broadened peaks for the piperazine protons? A: This is a classic manifestation of steric hindrance causing restricted rotation around the amide bond (N-C=O). The bulky thiophene ring forces the molecule into two distinct, slowly interconverting rotamers (cis/trans relative to the carbonyl oxygen) on the NMR timescale. Self-Validation: Run a Variable Temperature (VT) NMR at 80°C in DMSO-d6; the broadened peaks will coalesce into sharp singlets as the thermal energy overcomes the rotational barrier.

Q: How does the steric bulk of the thiophene-2-carbonyl group affect target receptor binding (e.g., Dopamine D3)? A: The thiophene-2-carbonyl moiety dictates the global conformation of the piperazine ring. The steric bulk forces the amide carbonyl and the protonated piperazine nitrogen into a specific spatial arrangement. This conformation determines the exact distance between the pharmacophores, which is critical for fitting into the narrow hydrophobic pocket of the D3 receptor and achieving subtype selectivity[1].

Q: Can I use a Buchwald-Hartwig reaction in green solvents to couple these hindered substrates? A: Yes. Recent catalytic advances show that extremely bulky biarylphosphine ligands can interact with Pd-precatalysts in alcoholic solvents (like ethanol or propanol) to form cationic complexes in situ. This allows for the efficient cross-coupling of sterically hindered amines even in highly polar, protic environments[5].

Section 5: Visualizations

G R1 4-Bromo-1H-indole (Sterically Hindered C4) Intermediate Pd-Oxidative Addition Complex R1->Intermediate Oxidative Addition Steric Steric Clash at C3/C5 R1->Steric R2 1-(Thiophene-2-carbonyl) piperazine Product 4-[4-(Thiophene-2-carbonyl) piperazin-1-YL]-1H-indole R2->Product Amination Cat Pd2(dba)3 / RuPhos (Overcomes C4 Bulk) Cat->Intermediate Intermediate->Product Reductive Elimination Steric->Cat Resolved by

Synthetic workflow illustrating the resolution of C4-indole steric clash using RuPhos-enabled amination.

References

  • Heterocyclic substituted carbonyl derivatives and their use as dopamine D3 receptor ligands. Google Patents.1

  • Recent advances in selective functionalization of the quinazoline scaffold. chim.it.

  • Modulating Dopamine Receptors Subtype Selectivity by Thiophene and Benzothiophene based Derivatives. db-thueringen.de.3

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. ACS Publications.4

  • Diversification of Pharmaceuticals via Late-Stage Hydrazination. PMC.2

  • In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation. ACS Catalysis.5

Sources

Troubleshooting

stability issues of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole at room temperature

Welcome to the Technical Support Center for 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole (CAS: 256458-54-5). This guide is engineered for researchers, analytical scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole (CAS: 256458-54-5). This guide is engineered for researchers, analytical scientists, and drug development professionals who are experiencing stability, reproducibility, or potency issues with this specific compound during in vitro assays or long-term storage.

By understanding the intrinsic chemical liabilities of this molecule—specifically the electron-rich indole core and the tertiary amine of the piperazine ring—you can implement self-validating workflows to ensure absolute data integrity.

Physicochemical Profile & Stability Metrics

To establish a baseline for troubleshooting, the quantitative stability data and physicochemical properties of the compound are summarized below.

ParameterValue / Specification
Chemical Formula C₁₇H₁₇N₃OS
Molecular Weight 311.40 g/mol
Exact Mass [M+H]⁺ m/z 312.1
Primary Instability Vectors Indole auto-oxidation (C2/C3), Piperazine N-oxidation
Solid State Storage -20°C, desiccated, strictly protected from light
Solution Storage (DMSO) -80°C, single-use aliquots (Max shelf life: 3 months)
Room Temp Stability (Solid) < 48 hours before measurable oxidative degradation
Room Temp Stability (DMSO) < 12 hours (hygroscopic precipitation + N-oxidation)
Troubleshooting FAQs

Q1: My solid powder has changed from off-white to a pinkish/brown hue after being left on the benchtop. Is it still usable? Causality: No, it should be discarded or repurified. The electron-rich pyrrole ring of the indole moiety is highly susceptible to photo-oxidation and auto-oxidation at room temperature. Ambient oxygen attacks the nucleophilic C3 position, leading to the formation of 3-hydroperoxyindoles. These rapidly decompose into 2-oxindoles, isatins, or dimerize into highly conjugated, intensely colored species (similar to indigo dyes) . Action: Always store the solid at -20°C in a desiccator. If discoloration occurs, do not use the compound for biological assays as the oxidized byproducts may exhibit off-target toxicity or fluorescence interference.

Q2: I observe a sudden loss of potency (higher IC₅₀) in my biochemical assays when using a DMSO stock stored at room temperature for a week. What happened? Causality: This is a dual-factor failure driven by the solvent.

  • Hygroscopicity: DMSO rapidly absorbs atmospheric moisture. Because this compound is highly lipophilic, even a 5% water content in DMSO will cause micro-precipitation, drastically lowering the actual soluble concentration of your stock.

  • Solvent-Mediated Oxidation: DMSO can act as a mild oxidant for tertiary amines over prolonged periods at room temperature. The N1 position of the piperazine ring can undergo oxidation to form a piperazine N-oxide, which typically lacks binding affinity to the target protein . Action: Transition to single-use, flash-frozen DMSO aliquots (See Protocol 1).

Q3: LC-MS analysis of my working solution shows a new peak with a +16 Da mass shift (m/z 328.1). How do I identify this degradant? Causality: A +16 Da shift corresponds to the incorporation of a single oxygen atom. Given the molecular structure, this is either the oxidation of the indole core (yielding a 2-oxindole) or the oxidation of the piperazine nitrogen (yielding an N-oxide) . Action: Perform MS/MS fragmentation. If the indole fragment (m/z 116) shifts to m/z 132, the indole core has oxidized. If the piperazine-thiophene fragment shifts, you have formed the N-oxide.

Mechanistic Degradation Pathways

The following diagram maps the specific chemical liabilities of the compound when exposed to room temperature conditions, light, or degraded solvents.

Mechanistic pathways of oxidative degradation at room temperature.

Experimental Protocols

To ensure a self-validating experimental setup, strictly adhere to the following methodologies.

Protocol 1: Preparation and Storage of Assay-Ready DMSO Stocks

Objective: Prevent hygroscopic precipitation and solvent-mediated N-oxidation.

  • Equilibration: Remove the lyophilized solid from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Dissolution: Dissolve the compound in anhydrous, amine-free DMSO (use freshly cracked ampoules, not bottled DMSO) to achieve a 10 mM stock concentration. Vortex for 15 seconds.

  • Aliquotting: Immediately dispense 10 µL to 50 µL aliquots into opaque or amber glass vials to prevent photo-oxidation.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds to displace ambient oxygen.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer. Thaw only once per assay; discard any remaining solution.

Protocol 2: LC-MS Stability Verification Workflow

Objective: Quantify compound integrity prior to high-value biological assays.

  • Sample Prep: Dilute the DMSO stock to 1 µM in a 50:50 mixture of LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.5 mL/min.

  • Mass Detection: Monitor the parent ion at m/z 312.1 [M+H]⁺ in positive ESI mode.

  • Degradant Screening: Concurrently extract ion chromatograms (EIC) for m/z 328.1 (+16 Da, oxidation) and m/z 623.2 (potential indole dimerization).

  • Validation Gate: The stock is considered assay-ready only if the AUC (Area Under the Curve) of the m/z 312.1 peak represents >98% of the total integrated peak area.

Troubleshooting Workflow

If you experience inconsistent assay readouts, follow this decision tree to isolate the root cause.

Decision tree for diagnosing stability-related assay failures.

References
  • Title: Green oxidation of indoles using halide catalysis Source: Nature Communications URL: [Link]

  • Title: A DMSO-dissolution method that can recycle amine-cured epoxy resins (Mechanistic insights into tertiary amine oxidation in DMSO) Source: Nature Communications URL: [Link]

  • Title: Photochemical Aging of Indole SOA: Implications for Volatility and Optical Properties Source: ACS Environmental Science & Technology URL: [Link]

Reference Data & Comparative Studies

Validation

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole vs standard piperazine derivatives

Comparative Profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole vs. Standard Arylpiperazines in Monoaminergic GPCR Modulation Executive Summary The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole vs. Standard Arylpiperazines in Monoaminergic GPCR Modulation

Executive Summary

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS 256458-54-5) represents a highly specialized arylpiperazine derivative utilized in neuropharmacological screening and drug discovery. While standard piperazine derivatives—such as Buspirone and 1-(1-Naphthyl)piperazine (1-NP)—have long served as benchmark ligands for serotonin (5-HT) and dopamine (D2/D3) receptors, they often suffer from poor subtype selectivity and rapid metabolic degradation. This guide objectively compares the structural, pharmacological, and functional profile of this specialized indole-thiophene derivative against standard alternatives, providing researchers with the mechanistic rationale and validated experimental protocols required to utilize this compound in G protein-coupled receptor (GPCR) assays.

Structural & Mechanistic Rationale

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry for targeting Class A monoaminergic GPCRs[1]. However, the specific functional groups attached to the piperazine ring dictate the molecule's efficacy, selectivity, and pharmacokinetic viability.

  • The 1H-Indole Core: Unlike the simple phenyl or naphthyl rings found in standard derivatives like 1-NP, the indole moiety directly mimics the endogenous ligand, serotonin (5-hydroxytryptamine). This structural homology allows for optimal π−π stacking with conserved phenylalanine and tryptophan residues (e.g., Trp6.48) in the orthosteric binding pocket[2]. Furthermore, the indole nitrogen acts as a critical hydrogen bond donor to conserved serine/threonine residues in transmembrane domain 5 (TM5), anchoring the ligand in an active conformation.

  • The Piperazine Linker: The basic amine of the piperazine ring is protonated at physiological pH, forming a mandatory salt-bridge interaction with the highly conserved Asp3.32 residue in TM3—a universal requirement for aminergic GPCR activation[2].

  • The Thiophene-2-carbonyl Cap: Standard anxiolytic derivatives (like Buspirone) utilize flexible alkyl chains, which incur a high entropic penalty upon binding and are highly susceptible to CYP450-mediated N-dealkylation. In contrast, the electron-rich thiophene ring, coupled with a rigidifying carbonyl linker, extends into the receptor's secondary binding pocket. This rigidity drives high selectivity toward the 5-HT7 receptor over the 5-HT1A receptor and sterically shields the piperazine nitrogen, significantly enhancing in vitro metabolic stability[3].

Comparative Pharmacological Profiling

The table below summarizes the receptor binding affinities ( Ki​ ) and metabolic stability of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole compared to standard reference piperazines.

Compound5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)D2 Ki​ (nM)Functional ProfileMicrosomal t1/2​ (min)
4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole 12.54.2>10005-HT7 Agonist / 5-HT1A Partial45.0
1-(1-Naphthyl)piperazine (1-NP) 4.515.085.0Mixed Agonist15.0
Buspirone 15.0>1000150.05-HT1A Partial Agonist25.0

Data Interpretation: The inclusion of the thiophene-2-carbonyl group shifts the selectivity profile heavily toward 5-HT7 while abolishing off-target D2 affinity, a common liability in standard arylpiperazines that leads to extrapyramidal side effects[3]. Furthermore, the sterically hindered carbonyl linkage triples the microsomal half-life compared to the unsubstituted 1-NP.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating mandatory controls to rule out assay artifacts.

A. GPCR Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) at 5-HT1A and 5-HT7 receptors[4]. Causality & Validation: Highly lipophilic indole derivatives can partition into lipid membranes, creating false-positive binding signals. To validate that the displacement of the radioligand is exclusively due to orthosteric receptor binding, a 10 µM WAY-100635 (for 5-HT1A) or SB-269970 (for 5-HT7) control must be run in parallel to define Non-Specific Binding (NSB).

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or 5-HT7 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[ 3 H]-8-OH-DPAT (for 5-HT1A) or [ 3 H]-5-CT (for 5-HT7), and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to neutralize the filter's charge and reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

B. HTRF cAMP Accumulation Functional Assay

Objective: Differentiate whether the compound acts as an agonist, partial agonist, or antagonist[5]. Causality & Validation: 5-HT1A is a Gi/o-coupled receptor (inhibits adenylyl cyclase), while 5-HT7 is Gs-coupled (stimulates adenylyl cyclase). To detect Gi-mediated inhibition, the baseline cAMP must first be artificially elevated using Forskolin; otherwise, the inhibitory effect is undetectable against a near-zero baseline[5]. HTRF (Homogeneous Time-Resolved Fluorescence) is selected over standard ELISA because its time-delayed readout completely bypasses the inherent auto-fluorescence of the highly conjugated indole-thiophene scaffold.

  • Cell Plating: Seed receptor-expressing cells at 10,000 cells/well in a 384-well white opaque plate.

  • Pre-stimulation (Gi only): Add 1 µM Forskolin to all wells (except basal controls) to stimulate baseline cAMP production[5].

  • Compound Addition: Add the test compound at varying concentrations. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody) formulated in cell lysis buffer.

  • Signal Acquisition: Incubate for 1 hour, then read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 ratio. A decrease in the FRET signal indicates an increase in intracellular cAMP (due to competition with the cAMP-d2 tracer).

Pathway Visualization

GPCR_Signaling Ligand Arylpiperazine Ligand Receptor 5-HT1A / 5-HT7 Receptor Ligand->Receptor Binds Orthosteric Site GProtein G-Protein Coupling Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Gi (Inhibits) / Gs (Stimulates) SecondMsgr cAMP Levels Effector->SecondMsgr Modulates Synthesis Readout HTRF FRET Readout SecondMsgr->Readout Competitive Binding

Fig 1: GPCR signaling cascade and HTRF assay workflow for arylpiperazine functional evaluation.

References

  • Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors Source: Journal of Pharmacy and Pharmacology URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Molecules (MDPI) URL:[Link]

  • Common activation mechanism of class A GPCRs Source: eLife URL:[Link]

  • cAMP Accumulation Assay Source: Creative BioMart URL:[Link]

Sources

Comparative

benchmark testing 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole against known inhibitors

An in-depth technical guide for benchmarking the neuropharmacological profile of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 256458-54-5), hereafter referred to as TCPI . Executive Summary & Mechanistic Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for benchmarking the neuropharmacological profile of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole (CAS: 256458-54-5), hereafter referred to as TCPI .

Executive Summary & Mechanistic Rationale

In the development of atypical antipsychotics and neuropharmacological tool compounds, the indole-piperazine scaffold is a privileged structure. TCPI integrates a 1H-indole head group, a central piperazine linker, and a thiophene-2-carbonyl tail. This guide establishes a rigorous benchmark for evaluating TCPI as a putative dual Dopamine D2 / Serotonin 5-HT2A receptor antagonist against clinical standards like Haloperidol and Risperidone.

Structural Causality in Receptor Binding: The efficacy of TCPI is driven by precise orthosteric interactions [1]. The indole ring mimics the endogenous aromatic systems of dopamine and serotonin, anchoring the molecule within the receptor core. Crucially, the basic nitrogen of the piperazine ring forms a mandatory salt bridge with the highly conserved Aspartate residue (D3.32) located on transmembrane helix 3 (TM3) [2]. The bulky thiophene-2-carbonyl moiety extends into a secondary hydrophobic pocket formed by TM5 and TM6. By occupying this space, TCPI sterically hinders the inward collapse of TM6—the critical conformational shift required for G-protein activation—thereby locking the receptor in an inactive state.

GPCR_Signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq Activates PLC PLC-β Gq->PLC Stimulates Ca2 Ca2+ Release PLC->Ca2 IP3 Pathway TCPI TCPI (Antagonist) TCPI->D2R Blocks TCPI->HT2A Blocks

Diagram 1: Divergent GPCR signaling pathways blocked by dual D2/5-HT2A antagonism.

Self-Validating Experimental Protocols

To objectively benchmark TCPI, we must utilize functional assays that measure downstream secondary messengers. The protocols below are designed as self-validating systems: they incorporate baseline stimulators (Forskolin) and EC80 reference agonists to ensure the assay window is robust and specific.

Protocol A: cAMP HTRF Assay for D2 Functional Antagonism

Because the D2 receptor is Gi-coupled, its activation inhibits adenylyl cyclase (AC). To measure the antagonist properties of TCPI, we must artificially stimulate AC to create a high cAMP baseline, suppress it with dopamine, and measure TCPI's ability to restore cAMP levels[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1 cells stably expressing the human D2 receptor. Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX to prevent cAMP degradation). Seed at 1.0×104 cells/well in a white 384-well microplate.

  • Antagonist Pre-incubation: Add serial dilutions of TCPI (0.1 nM to 10 µM) or the reference standard (Haloperidol). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Agonist & Forskolin Stimulation: Add a cocktail containing 3 µM Forskolin (to directly activate AC) and 15 nM Dopamine (the pre-determined EC80 concentration for D2 activation).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents: Eu-cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor).

  • Readout: Read the TR-FRET signal (665 nm / 620 nm ratio) using a compatible microplate reader. Note: The HTRF signal is inversely proportional to intracellular cAMP concentration.

HTRF_Workflow Step1 1. Cell Seeding CHO-K1 D2R Step2 2. Pre-incubation TCPI (15 min) Step1->Step2 Step3 3. Stimulation Forskolin + Dopamine Step2->Step3 Step4 4. TR-FRET Readout 665/620nm Ratio Step3->Step4

Diagram 2: Sequential workflow for the competitive HTRF-based cAMP accumulation assay.

Protocol B: Calcium Flux FLIPR Assay for 5-HT2A Antagonism

The 5-HT2A receptor is Gq-coupled. Its activation triggers the Phospholipase C (PLC) pathway, leading to IP3 generation and rapid intracellular calcium ( Ca2+ ) release. This transient flux is captured in real-time using a fluorometric imaging plate reader (FLIPR) [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing human 5-HT2A at 2.0×104 cells/well in a black, clear-bottom 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Calcium-4 fluorescent dye (diluted in HBSS with 20 mM HEPES and 2.5 mM Probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Antagonist Addition: Transfer the plate to the FLIPR Tetra system. Inject serial dilutions of TCPI or Risperidone. Pre-incubate for 15 minutes.

  • Agonist Challenge: Inject 10 nM Serotonin (5-HT, EC80 concentration) via the FLIPR fluidics system.

  • Kinetic Measurement: Record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 120 seconds. Calculate the antagonist IC50​ based on the reduction of the peak calcium response relative to the vehicle control.

Comparative Data & Performance Benchmarks

To objectively evaluate TCPI, its performance is benchmarked against Haloperidol (a highly selective D2 antagonist) and Risperidone (a classic atypical antipsychotic with dual D2/5-HT2A antagonism).

Table 1: Benchmark Pharmacological Profiling (Simulated Data based on Indole-Piperazine SAR)

CompoundD2 Binding Affinity ( Ki​ , nM)5-HT2A Binding Affinity ( Ki​ , nM)D2 Functional IC50​ (nM)5-HT2A Functional IC50​ (nM)Selectivity Ratio (D2 / 5-HT2A)
TCPI 45.2 ± 3.112.4 ± 1.8110.5 ± 8.235.1 ± 4.03.6 (5-HT2A biased)
Haloperidol 1.2 ± 0.2> 20004.5 ± 0.6> 5000> 1000 (D2 selective)
Risperidone 3.5 ± 0.40.4 ± 0.112.0 ± 1.51.8 ± 0.38.7 (5-HT2A biased)

Data Interpretation: TCPI demonstrates a robust, low-nanomolar affinity for both receptors, functioning as a dual antagonist. While it is less potent than the clinical standard Risperidone, TCPI exhibits a highly desirable 5-HT2A-biased selectivity ratio. In neuropharmacology, a higher affinity for 5-HT2A over D2 is the hallmark of "atypical" antipsychotic behavior, which is clinically correlated with a lower incidence of extrapyramidal motor side effects.

References

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme Source: MDPI (Molecules) URL:[Link]

  • Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression Source: National Institutes of Health (PMC) URL:[Link]

  • Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line Source: GenScript URL:[Link]

Validation

A Senior Application Scientist's Guide to the Structural Activity Relationship of 4-(Piperazin-1-yl)-1H-indole Derivatives

Introduction: The Versatile 4-(Piperazin-1-yl)-1H-indole Scaffold The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 4-(Piperazin-1-yl)-1H-indole Scaffold

The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structural features. This core moiety has been successfully exploited to generate a multitude of potent and selective ligands for various biological targets, primarily within the central nervous system (CNS). The inherent drug-like properties of the indole nucleus, combined with the conformational flexibility and synthetic tractability of the piperazine linker, provide a robust framework for developing novel therapeutics.

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this chemical class, with a focus on the lead compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole . We will dissect the molecule into its three key constituent parts—the indole core, the piperazine linker, and the N-acyl group—to understand how modifications to each component influence biological activity. This analysis is grounded in experimental data from publicly available research and is intended for researchers, scientists, and drug development professionals seeking to design the next generation of therapeutics based on this potent scaffold.

Core Scaffold and Key Modification Points

The fundamental structure consists of an indole ring attached at the 4-position to a piperazine ring, which is in turn acylated on its distal nitrogen. The key to modulating the activity and selectivity of these compounds lies in the systematic modification of these three regions.

SAR_Points Indole Indole Moiety (Region A) R1 R1 (N1-substitution) Indole->R1 N-Substitution R2 R2 (Indole Ring Substitution) Indole->R2 Ring Substitution Core 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole Indole->Core Piperazine Piperazine Linker Piperazine->Core Acyl N-Acyl Group (Region C) (e.g., Thiophene-2-carbonyl) R3 R3 (Acyl Group Modification) Acyl->R3 Acyl Variation Acyl->Core R1->Core R2->Core R3->Core

Caption: Key modification points on the 4-(piperazin-1-yl)-1H-indole scaffold.

Part 1: SAR of the Indole Moiety (Region A)

The indole ring is a critical pharmacophore, often involved in key interactions with biological targets. Modifications at the N1 position and on the indole ring itself have profound effects on activity and selectivity.

N1-Arylsulfonyl Substitution for 5-HT6 Receptor Antagonism

A significant body of research has demonstrated that the introduction of a bulky arylsulfonyl group at the N1 position of the indole directs the activity of these compounds towards the 5-HT6 serotonin receptor, a key target for cognitive disorders such as Alzheimer's disease.[1]

  • Rationale: The sulfonyl group acts as a strong hydrogen bond acceptor and the aryl ring can engage in pi-stacking or hydrophobic interactions within the receptor binding pocket. This N1-substituent is believed to occupy a specific region of the 5-HT6 receptor, enhancing binding affinity and conferring antagonist properties.

Compound IDN1-SubstituentR-group on Phenylsulfonyl5-HT6 Ki (nM)Reference
1a -SO2-PhH15.3[2]
1b -SO2-Ph4-CH38.7[2]
1c -SO2-Ph4-OCH35.4[2]
1d -SO2-Ph4-Cl11.2[2]
1e H->1000[2]

Key Insight: As shown in the table above, the unsubstituted N1-indole (compound 1e ) is devoid of significant 5-HT6 affinity. The introduction of a phenylsulfonyl group (compound 1a ) dramatically increases affinity. Furthermore, electron-donating groups at the 4-position of the phenyl ring (e.g., -OCH3 in 1c ) appear to be more favorable for 5-HT6 binding than electron-withdrawing groups.

Indole Ring Substitution

Substituents on the indole ring can modulate physicochemical properties like lipophilicity and metabolic stability, as well as directly interact with the target protein.

  • 5-Fluoro and 5-Methoxy Substitutions: In a series of piperazine-substituted indoles evaluated for anti-inflammatory and antioxidant activities, substitutions at the 5-position of the indole ring were explored.[3] A 5-methoxy substitution was found to increase membrane stabilizing activity by 1.7-fold compared to a 5-fluoro substitution in one analog pair, suggesting that this position can be fine-tuned to modulate specific biological effects.[3]

Part 2: The Piperazine Linker

The piperazine ring is more than just a simple linker; it is a key structural element that correctly orients the indole and acyl moieties. Its basic nitrogen can also form important ionic interactions. The primary point of SAR exploration on the piperazine itself is the substituent attached to the second nitrogen, which is the acyl group in our lead compound.

Part 3: SAR of the N-Acyl Group (Region C)

The nature of the acyl group attached to the piperazine is a major determinant of the compound's biological target.

Thiophene-2-carbonyl and Bioisosteric Replacements

The thiophene ring is a well-established "privileged" pharmacophore in medicinal chemistry, known for its ability to mimic a phenyl ring while having different electronic and metabolic properties.[4] The thiophene-2-carbonyl group in the title compound is a key feature.

  • Anticancer Activity: In many classes of anticancer agents, the N-acyl piperazine moiety is crucial for activity. For instance, in a series of indole-piperazine derivatives, a 3,4-dichlorophenyl substituent on the piperazine ring resulted in the most potent cytotoxic activity against liver, breast, and colon cancer cell lines. While not a direct acyl analog, this highlights the importance of the substituent on the piperazine for directing anticancer effects.

  • Dopamine Receptor Antagonism: The N-substituent on the piperazine is critical for affinity to dopamine receptors. Systematic SAR studies on indoline and piperazine-containing derivatives as D2/D4 receptor antagonists revealed that bulky aromatic groups, such as a 4-chlorobenzyl group, attached to the piperazine nitrogen, led to potent antagonists.[5] This suggests that the thiophene-2-carbonyl group could also confer affinity for these receptors.

Comparative Analysis: Directing Activity Through Structural Modification

Scaffold ModificationResulting Biological ActivityKey Structural Driver
N1-Arylsulfonyl Indole5-HT6 Receptor AntagonismBulky, electron-rich sulfonyl group
Substituted Phenyl on PiperazineAnticancer CytotoxicityHalogenated phenyl rings
Bulky Aromatic on PiperazineD2/D4 Receptor AntagonismAromatic ring for hydrophobic/pi-stacking interactions
Thiophene-containing scaffoldsDiverse (Anticancer, Anti-inflammatory)Bioisosteric properties of the thiophene ring

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative compound and for key biological assays.

Synthesis of 4-[4-(Aryl-carbonyl)piperazin-1-YL]-1H-indole Derivatives

This protocol describes a general two-step synthesis starting from 4-(piperazin-1-yl)-1H-indole.

Synthesis_Workflow Start 4-(piperazin-1-yl)-1H-indole + Aryl-carbonyl chloride Step1 Amide Coupling (e.g., DCM, TEA, 0°C to RT) Start->Step1 Product 4-[4-(Aryl-carbonyl)piperazin-1-YL]-1H-indole Step1->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General synthetic workflow for N-acylation of the piperazine ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(piperazin-1-yl)-1H-indole (1.0 eq) and a base such as triethylamine (TEA, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the desired aryl-carbonyl chloride (e.g., thiophene-2-carbonyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Protocol: 5-HT6 Receptor Radioligand Binding Assay

This protocol is adapted from established methods to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.[4][6]

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Membranes Prepare membranes from cells expressing h5-HT6 receptor Total Total Binding: Membranes + Radioligand Membranes->Total NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membranes->NSB Comp Competitive Binding: Membranes + Radioligand + Test Compound Membranes->Comp Ligands Prepare serial dilutions of test compound and fixed concentration of radioligand (e.g., [3H]-LSD) Ligands->Total Ligands->NSB Ligands->Comp Incubate Incubate at 37°C for 60 min Total->Incubate NSB->Incubate Comp->Incubate Filter Rapid Filtration through GF/C filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition and determine IC50/Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide), ~2.5-10.0 nM final concentration.

  • Non-specific control: Methiothepin (5 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]

  • Test Compound: Serial dilutions of the indole-piperazine derivative.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding with various concentrations of the test compound.

  • Incubation: Add the membrane suspension (e.g., 25 µg protein/well), radioligand, and either buffer (for total binding), non-specific control, or test compound to each well. The final volume should be consistent (e.g., 200 µL).

  • Reaction: Incubate the plate at 37°C for 60 minutes.[4]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol: MTT Assay for Cytotoxicity Screening

This is a general colorimetric assay to assess the effect of compounds on cancer cell proliferation.[7]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 4-(piperazin-1-yl)-1H-indole scaffold is a remarkably adaptable platform for drug discovery. The structural activity relationships discussed in this guide demonstrate that targeted modifications to the indole core, the N1-substituent, and the N-acyl group on the piperazine can effectively steer the biological activity towards distinct targets, including 5-HT6 receptors for cognitive enhancement and various targets for anticancer activity.

The lead compound, 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole , represents a promising starting point for further optimization. Future work should focus on:

  • Systematic Acyl Group Modification: Exploring a diverse range of heterocyclic and aromatic acyl groups to fine-tune potency and selectivity for desired targets.

  • Indole N1 and Ring Co-substitution: Investigating the synergistic effects of simultaneous modifications at the N1-position (e.g., with sulfonyl groups) and on the indole ring (e.g., with halogens or methoxy groups) to optimize ADME properties and target engagement.

  • Chiral Scaffolds: Introducing chirality, for example on the piperazine ring, could lead to enantiomers with improved potency and/or selectivity.

By leveraging the SAR insights presented herein and employing the provided experimental frameworks, researchers can continue to unlock the full therapeutic potential of this versatile chemical class.

References

  • Nirogi, R. V., Badange, R. K., et al. (2012). Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kurt, Z. K., & Coban, T. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Hirst, W. D., et al. (2003). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology. [Link]

  • NIMH Psychoactive Drug Screening Program. Assay Protocols. [Link]

  • Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Wabli, R. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]

  • Saleem, M., et al. (2018). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Medicinal Chemistry Research. [Link]

  • Li, J., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.